2-Methyl-4-(methylsulfanyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYNEUYDCSNWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559373 | |
| Record name | 2-Methyl-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75794-20-6 | |
| Record name | 2-Methyl-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 2-Methyl-4-(methylsulfanyl)aniline, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and offers a step-by-step approach from commercially available starting materials.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step process commencing with the nitration of 4-chlorotoluene. The subsequent nucleophilic aromatic substitution with a methylthiolate source, followed by the selective reduction of the nitro group, yields the target aniline derivative.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-nitrotoluene
The initial step involves the nitration of 4-chlorotoluene using a mixture of nitric and sulfuric acids. This reaction yields a mixture of isomers, with the desired 4-chloro-2-nitrotoluene being the major product[1].
Experimental Protocol:
-
To a stirred solution of 4-chlorotoluene (1 equivalent) in a suitable reaction vessel, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2.2 equivalents) is added dropwise at a controlled temperature, typically between 20-30°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure complete conversion.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The isomeric mixture is separated by vacuum distillation to afford pure 4-chloro-2-nitrotoluene.
| Parameter | Value | Reference |
| Starting Material | 4-Chlorotoluene | [1] |
| Reagents | Nitric Acid, Sulfuric Acid | [1] |
| Product Ratio | ~65% 4-Chloro-2-nitrotoluene | [1] |
| Separation Method | Vacuum Distillation | [1] |
Step 2: Synthesis of 2-Methyl-4-(methylsulfanyl)nitrobenzene
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-2-nitrotoluene is displaced by a methylthiolate anion. The ortho-nitro group activates the chlorine atom for this substitution[2][3][4].
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-chloro-2-nitrotoluene (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Sodium thiomethoxide (1.1-1.2 equivalents) is added portion-wise to the solution. An exothermic reaction may be observed.
-
The reaction mixture is heated to a moderate temperature (e.g., 60-80°C) and stirred for several hours until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
| Parameter | Value |
| Starting Material | 4-Chloro-2-nitrotoluene |
| Reagent | Sodium Thiomethoxide |
| Solvent | DMF or DMSO |
| Reaction Type | Nucleophilic Aromatic Substitution |
Step 3: Synthesis of this compound
The final step is the selective reduction of the nitro group to an amine. It is crucial to choose a reducing agent that does not affect the methylsulfanyl group[5][6]. Reduction with iron powder in the presence of an acid is a common and effective method[5].
Experimental Protocol:
-
A mixture of 2-methyl-4-(methylsulfanyl)nitrobenzene (1 equivalent), iron powder (3-4 equivalents), and a solvent mixture of ethanol and water is prepared in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid or acetic acid is added to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron residues. The filter cake is washed with hot ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is basified with a sodium hydroxide or sodium carbonate solution to a pH of 8-9, leading to the precipitation of the crude product.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound. Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-4-(methylsulfanyl)nitrobenzene | |
| Reducing Agent | Iron powder / Hydrochloric acid | [5] |
| Alternative Reagents | SnCl₂/HCl, Catalytic Hydrogenation | [5][6] |
| Reaction Type | Nitro Group Reduction |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Use of a proper cooling bath is essential.
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Sodium Thiomethoxide: This reagent is malodorous and should be handled in a well-ventilated fume hood.
-
Solvents: Organic solvents used in the synthesis are flammable. Avoid open flames and ensure adequate ventilation.
-
Reduction: The reduction with iron and acid can generate hydrogen gas, which is flammable. The reaction should be performed in a well-ventilated area.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
References
- 1. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(methylsulfanyl)aniline is an aromatic amine containing both a methyl and a methylsulfanyl functional group on the aniline core. This substitution pattern imparts specific electronic and steric properties that influence its chemical reactivity, biological activity, and physicochemical characteristics. Understanding these properties is crucial for its potential applications in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details general experimental protocols for their determination, and visualizes key chemical concepts.
It is important to note that experimental data for this compound is limited in the public domain. Therefore, this guide combines available information on closely related analogs and predicted data from computational models to provide a thorough profile. A notable point of clarification is the distinction from its oxidized counterpart, 2-Methyl-4-(methylsulfonyl)aniline (CAS Number: 252562-00-8), which possesses a sulfonyl (-SO₂CH₃) group instead of a methylsulfanyl (-SCH₃) group and has different physicochemical properties.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. Due to the scarcity of direct experimental data, many values are predicted based on computational models.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NS | - |
| Molecular Weight | 153.25 g/mol | - |
| Appearance | Not available (likely a liquid or low-melting solid at room temperature) | Inferred from related anilines |
| Boiling Point | Predicted: ~250-270 °C | Prediction based on analogs |
| Melting Point | Not available | - |
| Density | Predicted: ~1.1 g/cm³ | Prediction based on analogs |
Solvatochromic and Electronic Properties
| Property | Value | Source |
| pKa (of the conjugate acid) | Predicted: 4.0 - 5.0 | Prediction based on aniline pKa and substituent effects |
| LogP (Octanol-Water Partition Coefficient) | Predicted: 2.0 - 2.5 | Prediction based on computational models |
| Water Solubility | Predicted: Low | Inferred from LogP and structure |
Spectroscopic Data
| Spectrum Type | Key Features (Predicted/Inferred) |
| ¹H NMR | Aromatic protons (3H, complex pattern), NH₂ protons (2H, broad singlet), Methylsulfanyl protons (3H, singlet ~2.4 ppm), Methyl protons (3H, singlet ~2.2 ppm) |
| ¹³C NMR | Aromatic carbons (6 signals), Methylsulfanyl carbon (~15-20 ppm), Methyl carbon (~15-20 ppm) |
| FT-IR (cm⁻¹) | N-H stretching (2 bands, ~3300-3500), C-H aromatic stretching (~3000-3100), C-H aliphatic stretching (~2850-2950), C=C aromatic stretching (~1600, ~1500), C-N stretching (~1250-1350), C-S stretching (~600-800) |
| Mass Spectrometry (m/z) | Molecular ion [M]⁺ at ~153.06 |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of aniline derivatives are provided below. These are general methods that can be adapted for this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the anilinium ion can be determined by potentiometric titration.
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the aniline derivative and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the analyte in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the analyte's aqueous solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.
-
Phase Separation and Analysis: After allowing the phases to separate completely, carefully collect both the aqueous and the octanol layers.
-
Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Analyte]octanol / [Analyte]water).
Determination of Solubility
The aqueous solubility of a compound can be determined using the equilibrium shake-flask method.
-
Sample Preparation: Add an excess amount of the solid analyte to a known volume of water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Concentration Analysis: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved analyte using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature.
Visualizations
General Synthesis Workflow for a Substituted Aniline
The following diagram illustrates a common synthetic route to substituted anilines, which could be adapted for the synthesis of this compound. This typically involves the reduction of a corresponding nitroaromatic precursor.
Interrelationship of Key Physicochemical Properties
This diagram illustrates how fundamental physicochemical properties like pKa, LogP, and solubility are interconnected and influence the behavior of a molecule in different environments.
Conclusion
The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the biological activities of aniline derivatives closely related to 2-Methyl-4-(methylsulfanyl)aniline. While specific research on this compound derivatives is limited, this whitepaper explores the burgeoning field of structurally similar compounds, particularly 4-(methylsulfonyl)aniline and other substituted anilines, which are showing significant promise across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways.
The aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. The introduction of various substituents onto the aniline ring allows for the fine-tuning of their pharmacological properties, leading to the discovery of potent and selective therapeutic agents. This guide focuses on derivatives that have demonstrated significant potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds.
Quantitative Analysis of Biological Activity
A critical aspect of drug discovery is the quantitative assessment of a compound's potency and efficacy. The following tables summarize the biological activities of various aniline derivatives from recent studies, providing a comparative overview for researchers.
Table 1: Anticancer and Enzyme Inhibitory Activity of Aniline Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Cell Line/Enzyme | Reference |
| 17c | Mer/c-Met | Kinase Assay | 6.4 ± 1.8 nM (Mer), 26.1 ± 7.7 nM (c-Met) | - | [1] |
| 17c | Proliferation | Antiproliferative Assay | - | HepG2, MDA-MB-231, HCT116 | [1] |
| 18c | Mer/c-Met | Kinase Assay | 18.5 ± 2.3 nM (Mer), 33.6 ± 4.3 nM (c-Met) | - | [1] |
| Hydrazone Derivatives (7a-k) | COX-2 | In vitro COX inhibition | 0.10–0.31 | Human recombinant COX-2 | [2] |
| Hydrazone Derivatives (7a-k) | COX-1 | In vitro COX inhibition | 9.14–13.2 | Ovine COX-1 | [2] |
Table 2: Antimicrobial Activity of Aniline Derivatives
| Compound ID | Organism | MIC (µM) | Reference |
| Compound 7g | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Not specified, but identified as most potent | [2] |
| Salicylanilide Derivative (3e) | M. tuberculosis, M. smegmatis | 35.8 | [3] |
| Salicylanilide Derivative (3f) | M. tuberculosis, M. smegmatis | 18.7 | [3] |
| Diamide Derivatives | Staphylococcus aureus | 0.070 - 8.95 | [3] |
| Diamide Derivatives | Enterococcus faecalis | 4.66 - 35.8 | [3] |
Experimental Protocols: A Guide for Replication and Innovation
To facilitate further research and development, this guide provides detailed methodologies for key experiments cited in the literature.
Synthesis of 2-(4-methylsulfonylphenyl) Indole Derivatives
The synthesis of these compounds generally involves a multi-step process. For instance, the synthesis of indole derivatives can be achieved through a Fischer indole synthesis using p-methylsulfonyl acetophenone and substituted phenylhydrazine HCl.[2] This is followed by Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be further modified to generate hydrazone, benzimidazole, or oxime derivatives.[2]
-
Fischer Indole Synthesis: Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Vilsmeier-Haack Reaction: Formylation of electron-rich aromatic rings using a phosphorus oxychloride and a disubstituted formamide (e.g., DMF).
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 can be evaluated using an in vitro assay.[2] The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity, are determined to assess the potency and selectivity of the compounds.[2]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This assay helps in quantifying the antimicrobial potency of the synthesized derivatives.
Antiproliferative Assays
The anticancer activity of the compounds is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The IC50 values are determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells as an indicator of cell viability.
Visualizing Biological Complexity: Pathways and Workflows
To enhance the understanding of the complex biological processes involved, this guide utilizes Graphviz (DOT language) to create clear and informative diagrams.
General Workflow for Synthesis and Biological Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulfanyl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
While the specific discovery and historical timeline of 2-methyl-4-(methylsulfanyl)aniline are not extensively documented in readily available literature, this technical guide provides an in-depth exploration of the synthesis, properties, and applications of closely related and industrially significant substituted anilines. This document will serve as a comprehensive resource for understanding the core chemistry and utility of this important class of compounds. Aniline and its derivatives are fundamental building blocks in a vast array of chemical industries, from pharmaceuticals and agrochemicals to dyes and polymers.[1][2][3]
General Synthetic Strategies for Substituted Anilines
The synthesis of substituted anilines typically involves the introduction or modification of functional groups on the aniline core. Two of the most common and versatile strategies are the reduction of a corresponding nitroarene and the direct functionalization of an aniline derivative.
Figure 1: General synthetic pathways to substituted anilines.
Experimental Protocols for Key Analogs
To provide practical insights, this section details the experimental procedures for the synthesis of key precursors and analogs of this compound.
2-Methyl-4-nitroaniline, also known as Red Base RL, is a crucial intermediate in the dye industry.[4] Its synthesis is a classic example of electrophilic aromatic substitution on a protected aniline. The traditional synthesis involves three main steps: acylation of the amino group of o-toluidine, nitration of the aromatic ring, and subsequent hydrolysis of the protecting group.[5]
Experimental Protocol:
-
Step 1: Acylation of o-Toluidine.
-
In a suitable reaction vessel, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while maintaining the temperature below a specified limit (e.g., 80°C).[6]
-
After the addition is complete, allow the reaction to proceed for a set time to ensure complete formation of N-acetyl-o-toluidine.
-
The product can be precipitated by cooling the reaction mixture and collected by filtration.
-
-
Step 2: Nitration of N-acetyl-o-toluidine.
-
Dissolve the N-acetyl-o-toluidine from the previous step in concentrated sulfuric acid, ensuring the mixture is well-cooled in an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it separately.
-
Add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, maintaining a low temperature (e.g., below 10°C) to control the reaction and minimize side-product formation.[6]
-
After the addition, allow the reaction to stir at room temperature for a period to ensure completion.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product, N-acetyl-2-methyl-4-nitroaniline.
-
Filter the product and wash thoroughly with cold water.
-
-
Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline.
-
Suspend the nitrated product in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., potassium hydroxide).[4][6]
-
Heat the mixture under reflux for a sufficient time to achieve complete hydrolysis of the acetyl group.
-
The desired 2-methyl-4-nitroaniline will precipitate upon cooling or neutralization of the reaction mixture.
-
Collect the product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
-
Figure 2: Workflow for the synthesis of 2-methyl-4-nitroaniline.
This protocol, derived from patent literature, demonstrates the introduction of a methylthio group onto a substituted aniline core.[7]
Experimental Protocol:
-
Prepare a slurry of 2,5-dichloro-4-(thiocyanato)aniline (0.1 mole) and methyl iodide (0.1 mole) in methanol (100 ml).[7]
-
Slowly add a solution of sodium hydroxide (0.2 mole) in water (40 ml) to the slurry.[7]
-
Allow the reaction mixture to stir at room temperature for fifteen hours.[7]
-
Remove the methanol by evaporation.
-
Take up the residue in water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from methylcyclohexane to yield pure 2,5-dichloro-4-(methylthio)aniline.[7]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical properties of important analogs.
Table 1: Physicochemical Properties of 2-Methyl-4-nitroaniline
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [8] |
| Molecular Weight | 152.15 g/mol | [8] |
| Appearance | Yellow needles or mustard yellow powder | [5][8] |
| Melting Point | 130-132 °C | [5][9] |
| Boiling Point | 341.0 ± 22.0 °C at 760 mmHg | [10] |
| Water Solubility | < 0.1 g/100 mL at 22 °C | [9][10] |
| Density | 1.1586 g/cm³ | [8][10] |
Table 2: Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)aniline
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈ClNO₂S | [11][12][13] |
| Molecular Weight | 205.66 g/mol | [11][13] |
| Appearance | White solid | [11] |
| Melting Point | 191-198 °C | [11] |
| Boiling Point | 400.1 °C at 760 mmHg | [11] |
| LogP | 2.98770 | [11] |
Spectroscopic data, including mass spectrometry, are available for compounds like 2-chloro-4-(methylsulfonyl)aniline, providing valuable information for structural elucidation and purity assessment.[12]
Applications of Substituted Anilines
Substituted anilines are versatile intermediates with a wide range of applications across various industries.
-
Dye Industry: As mentioned, 2-methyl-4-nitroaniline is a key component in the production of azo dyes.[4]
-
Pharmaceuticals: The aniline scaffold is present in numerous active pharmaceutical ingredients. Substituted anilines serve as starting materials for the synthesis of a wide variety of drugs.[1][2]
-
Agrochemicals: Many herbicides and fungicides are derived from substituted anilines.[3]
-
Polymers: Aniline derivatives are used in the production of polyurethanes and as antioxidants and vulcanization accelerators in the rubber industry.[1][3]
-
Materials Science: Certain nitroaniline derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), are investigated for their non-linear optical (NLO) properties and potential use in advanced materials.[5]
Figure 3: Major industrial applications of substituted anilines.
Conclusion
While the historical discovery of this compound remains elusive, the principles governing its synthesis and potential applications can be thoroughly understood through the study of its structural analogs. This guide has provided a detailed overview of the synthetic methodologies, physicochemical properties, and diverse applications of this important class of chemical compounds. The versatility of the aniline core, combined with the ability to introduce a wide range of functional groups, ensures that substituted anilines will continue to be of great importance in academic research and industrial manufacturing.
References
- 1. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Methyl-4-nitroaniline | 99-52-5 | Benchchem [benchchem.com]
- 6. 5.1.5. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 7. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 8. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Benzenamine, 2-chloro-4-(methylsulfonyl)- [webbook.nist.gov]
- 13. scbt.com [scbt.com]
Spectroscopic Profile of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Methyl-4-(methylsulfanyl)aniline, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.12-7.08 | multiplet | - | 2H | Aromatic CH |
| 6.66 | doublet | 8.0 | 1H | Aromatic CH |
| 3.52 | broad singlet | - | 2H | -NH₂ |
| 2.44 | singlet | - | 3H | -SCH₃ |
| 2.18 | singlet | - | 3H | Ar-CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 143.1 | Aromatic C-NH₂ |
| 132.1 | Aromatic C-S |
| 128.7 | Aromatic CH |
| 125.9 | Aromatic CH |
| 123.3 | Aromatic C-CH₃ |
| 115.7 | Aromatic CH |
| 18.8 | -SCH₃ |
| 17.3 | Ar-CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the elemental composition of the molecule.
| Technique | Ion | Calculated m/z | Found m/z |
| HRMS-ESI | [M+H]⁺ | 154.0685 | 154.0680 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| 3000-2850 | C-H stretch (aliphatic) | Methyl Groups (-CH₃) |
| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch (in-ring) | Aromatic Ring |
| 1335-1250 | C-N stretch (aromatic) | Aryl Amine |
Experimental Protocols
The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard.
Mass Spectrometry
High-resolution mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL. A small amount of a volatile acid, like formic acid, may be added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.
-
Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument is calibrated using a known reference standard to ensure high mass accuracy. Data is acquired in the positive ion mode to detect the protonated molecule.
-
Data Analysis: The acquired spectrum is processed to identify the monoisotopic mass of the [M+H]⁺ ion. The high-resolution data allows for the determination of the elemental composition by comparing the measured mass to the calculated mass for the expected formula.
Infrared (IR) Spectroscopy
FT-IR spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory, which is suitable for both liquid and solid samples.
-
Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal. For a liquid sample, a single drop is sufficient. For a solid sample, firm contact with the crystal is ensured using a pressure clamp.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands are then identified and correlated with specific molecular vibrations.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural elucidation of an organic molecule like this compound.
Potential Research Areas for 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide for Drug Discovery Professionals
Abstract
2-Methyl-4-(methylsulfanyl)aniline is a substituted aniline with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, its structural motifs are present in molecules with demonstrated biological activities, suggesting several promising avenues for investigation. This technical guide provides a comprehensive overview of potential research areas for this compound, including proposed synthetic routes, potential pharmacological activities, and toxicological considerations. The information presented is primarily derived from studies on structurally related compounds and aims to serve as a foundational resource for researchers and scientists in the field of drug development.
Introduction
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of various substituents to the aniline ring allows for the fine-tuning of physicochemical properties and pharmacological activities.[3] The presence of a methyl group at the 2-position and a methylsulfanyl group at the 4-position of the aniline ring in this compound suggests the potential for unique biological interactions. The methylsulfanyl (-SCH3) group, in particular, can influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific binding interactions with biological targets. This guide explores the untapped potential of this compound as a building block for novel therapeutics.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 75794-20-6 | [4] |
| Molecular Formula | C₈H₁₁NS | [4] |
| Molecular Weight | 153.25 g/mol | Inferred |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| pKa | Not specified |
Note: Most physical properties are not yet experimentally determined and should be evaluated as part of initial characterization studies.
Potential Synthesis Routes
A plausible synthetic route for this compound can be proposed based on established organic chemistry reactions. A common approach would involve the reduction of a corresponding nitroaromatic precursor.
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: Reduction of 2-Methyl-4-nitro-1-(methylsulfanyl)benzene
This is a generalized protocol based on standard reduction procedures and should be optimized.
-
Dissolution: Dissolve 2-Methyl-4-nitro-1-(methylsulfanyl)benzene (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, for example, iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid. Alternatively, tin(II) chloride dihydrate (3-4 equivalents) in ethanol can be used. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is another viable option.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and filter it to remove any solid residues. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Research Areas in Drug Discovery
The structural features of this compound suggest several promising areas for pharmacological investigation.
Antimicrobial Agents
Structurally related anilines and compounds bearing a methylsulfanyl group have demonstrated antimicrobial properties. For instance, derivatives of 2-(4-methylsulfonylphenyl)indole have shown activity against various bacterial strains.[5] Salicylanilide-based peptidomimetics containing a 4-(methylsulfanyl) moiety have also exhibited potent activity against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[6]
Proposed Research Workflow:
Caption: Workflow for the discovery of antimicrobial agents.
Anti-inflammatory and COX-2 Inhibitors
The 4-(methylsulfonyl)aniline scaffold is a key component of several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[7] While the methylsulfanyl group in this compound is in a reduced oxidation state compared to the methylsulfonyl group, it could be a target for metabolic oxidation to the active sulfone. Alternatively, the methylsulfanyl moiety itself may contribute to binding at the active site of inflammatory targets.
Signaling Pathway Hypothesis:
Caption: Potential inhibition of the COX-2 pathway by derivatives.
Kinase Inhibitors
Substituted anilines are prevalent in the structures of many kinase inhibitors used in oncology. The aniline core often serves as a key hydrogen bond donor-acceptor motif for binding to the hinge region of the kinase domain. The 2-methyl and 4-methylsulfanyl substituents can be explored for their ability to occupy hydrophobic pockets within the ATP-binding site of various kinases.
Toxicological Considerations
Aniline and some of its derivatives are known to have toxic properties, including the potential for metabolic activation to reactive species.[1] The toxic effects of substituted anilines are highly dependent on the nature and position of the substituents.[8]
Key Toxicological Aspects to Investigate:
-
Metabolic Stability: Assess the metabolic fate of this compound in liver microsomes to identify potential metabolites. Oxidation of the sulfur atom and the aromatic ring are likely metabolic pathways.
-
Cytotoxicity: Determine the in vitro cytotoxicity against various cell lines to establish a therapeutic window.
-
Genotoxicity: Evaluate the mutagenic potential using assays such as the Ames test.
-
Mitochondrial Toxicity: Studies on other substituted anilines have suggested that they can interfere with mitochondrial function.[8] The potential for this compound to act as a mitochondrial uncoupler or inhibitor of the respiratory chain should be investigated.
Conclusion
This compound represents an under-explored chemical scaffold with significant potential for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, promising research avenues include the development of new antimicrobial, anti-inflammatory, and anti-cancer drugs. A thorough investigation of its synthesis, pharmacological activity, and toxicological profile is warranted to fully elucidate its potential in drug discovery. This guide provides a foundational framework to stimulate and direct future research efforts toward this intriguing molecule.
References
- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-methyl-4-(methylthio)aniline [aobchem.com]
- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-Methyl-4-(methylsulfanyl)aniline, detailing their synthesis, physicochemical properties, and biological activities. The information is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering insights into the structure-activity relationships of this class of compounds and providing foundational knowledge for the design of novel therapeutic agents.
Core Structure and Rationale for Analog Development
This compound serves as a versatile scaffold in medicinal chemistry. Its structural features, including the substituted aniline ring and the methylsulfanyl group, offer multiple points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The aniline moiety is a common feature in many biologically active compounds, while the methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, significantly altering the electronic and steric properties of the molecule. These modifications have been explored to develop analogs with a range of biological activities, including antimicrobial and anti-inflammatory effects.
Physicochemical Properties of this compound and Its Analogs
The physicochemical properties of this compound and its derivatives are crucial for their biological activity and drug-like characteristics. A summary of these properties for selected analogs is presented in the tables below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Refractive Index | Density (g/mL) |
| 2-(Methylthio)aniline | 2987-53-3 | C7H9NS | 139.22 | - | 234 | 1.624 (20 °C) | 1.111 (25 °C) |
| 4-(Methylthio)aniline[1] | 104-96-1[1] | C7H9NS | 139.22[2] | - | - | - | - |
| N-Methyl-4-methylsulfanylaniline[3] | - | C8H11NS[3] | 153.248[3] | - | - | - | - |
| 2-Methyl-4-(methylsulfonyl)aniline | 252562-00-8 | C8H11NO2S | 185.24 | - | - | - | - |
| 2-Chloro-4-(methylsulfonyl)aniline[4] | 13244-35-4[4] | C7H8ClNO2S[4] | 205.66[4] | 191-198[4] | 400.1±45.0 (Predicted)[4] | 1.6000 (Estimate)[4] | 1.2326 (Rough Estimate)[4] |
| 2-Fluoro-4-(methylsulphonyl)aniline[5] | 832755-13-2[5] | C7H8FNO2S[5] | 189.21[5] | - | - | - | - |
| 2-[(methylsulfanyl)methyl]aniline[6] | - | C8H11NS[6] | 153.06122 (Monoisotopic)[6] | - | - | - | - |
| 2-Methyl-4-nitroaniline[7] | 99-52-5[7] | C7H8N2O2[7] | 152.15[7] | 127.3-128[7] | - | - | - |
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound involves a variety of chemical transformations. Key synthetic strategies include electrophilic aromatic substitution to introduce functional groups onto the aniline ring, oxidation of the methylsulfanyl group, and N-functionalization of the amino group.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound analogs.
Caption: General workflow for the synthesis and characterization of analogs.
Experimental Protocols
A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90 °C. Iron powder (3.20 g, 57.29 mmol) is then added in one portion. The reaction mixture is stirred at 90 °C for 1 hour. After completion of the reaction, it is diluted with water (50 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water (3 x 50 mL) and brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography (SiO2, PE:EtOAc = 4:1 to 2:1) to yield 2-chloro-4-methylsulfonyl-aniline (3.7 g, 94.21% yield) as an off-white solid.[8]
The synthesis of these derivatives begins with the reaction of p-methylsulfonyl acetophenone with substituted phenylhydrazine HCl under Fischer indole synthesis conditions to yield indole derivatives. These intermediates are then converted to indole-3-carbaldehyde derivatives via Vilsmeier-Haack formylation using POCl3 and DMF. The resulting aldehydes are subsequently reacted with 4-substituted phenylhydrazine HCl to produce hydrazone derivatives, or with 4-chloro-o-phenylenediamine to form benzimidazole derivatives.[9]
In a 250 ml reaction vessel, 100 g of glacial acetic acid and 25.5 g of acetic anhydride are combined. 10.7 g of o-toluidine is added dropwise, and the temperature is raised to 140 °C for 4.2 hours. After cooling, 11 g of nitric acid is added, and the reaction proceeds for 5 hours. Purified water is then added, and the pH is adjusted to 7 with a liquid alkali to precipitate the solid product. The filter cake is stirred with water, and 60 g of concentrated sulfuric acid is added dropwise over 3 hours. After cooling, the pH is again adjusted to 7 with a liquid alkali to precipitate the final product, which is then dried.[7]
Biological Activities of Structural Analogs
Structural modifications of this compound have led to the discovery of analogs with significant biological activities, particularly as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Several derivatives have demonstrated promising antimicrobial properties. For instance, certain salicylanilide-based peptidomimetics incorporating a 4-(methylsulfanyl) moiety have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[10] Specifically, diamide derivatives with bulky and lipophilic side chains, such as isobutyl or thiabutyl, exhibited high antistaphylococcal activity with MIC values ranging from 0.070 to 8.95 μM.[10]
Anti-inflammatory Activity
A significant area of investigation for these analogs has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action of COX inhibitors.
Caption: Simplified COX inhibition pathway.
Derivatives of 2-(4-methylsulfonylphenyl)indole have been synthesized and evaluated for their COX inhibitory activity. Many of these compounds displayed potent COX-2 inhibitory activity with IC50 values ranging from 0.1 to 0.31 µM, and high selectivity for COX-2 over COX-1.[9] For example, hydrazone derivatives showed IC50 values for COX-2 inhibition between 0.10 and 0.31 µM, with selectivity indices (SI) ranging from 31.29 to 132.[9] Similarly, benzimidazole and oxime derivatives also exhibited good COX-2 inhibitory activity.[9]
The following table summarizes the COX inhibitory activity of selected 2-(4-methylsulfonylphenyl)indole derivatives.[9]
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Hydrazone derivatives (7a-k) | 9.14 - 13.2 | 0.10 - 0.31 | 31.29 - 132 |
| Benzimidazole derivatives (8a-c) | - | 0.13 - 0.35 | - |
| Oxime derivatives (9a-c) | - | 0.13 - 0.35 | - |
| Indomethacin (Reference) | 0.039 | - | - |
| Celecoxib (Reference) | - | - | - |
Conclusion
The structural framework of this compound provides a fertile ground for the development of novel therapeutic agents. The analogs synthesized to date have demonstrated a diverse range of biological activities, with particularly promising results in the areas of antimicrobial and anti-inflammatory research. The data presented in this guide highlights the potential for further exploration of this chemical space. Future work could focus on optimizing the pharmacokinetic properties of these compounds and further elucidating their mechanisms of action to advance the development of new and effective drugs.
References
- 1. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-CHLORO-4-(METHYLSULFONYL)ANILINE CAS#: 13244-35-4 [m.chemicalbook.com]
- 5. 2-Fluoro-4-(methylsulphonyl)aniline | C7H8FNO2S | CID 2783385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-[(methylsulfanyl)methyl]aniline (C8H11NS) [pubchemlite.lcsb.uni.lu]
- 7. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. 2-CHLORO-4-(METHYLSULFONYL)ANILINE | 13244-35-4 [chemicalbook.com]
- 9. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Theoretical and Computational Analysis of 2-Methyl-4-(methylsulfanyl)aniline: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Methyl-4-(methylsulfanyl)aniline. While dedicated theoretical studies on this specific molecule are not extensively available in current literature, this paper outlines a robust framework for its computational analysis based on established methods for analogous aniline derivatives. The following sections detail proposed computational protocols, the nature of expected data, and visual representations of the analytical workflow, offering a complete guide for researchers initiating theoretical investigations into this compound and its potential applications.
Introduction
This compound is an aromatic amine with potential applications in medicinal chemistry and materials science. Theoretical studies, employing quantum chemical calculations, are invaluable for elucidating its molecular structure, electronic properties, and reactivity. Such insights are crucial for understanding its mechanism of action, predicting its behavior in different environments, and guiding the design of new derivatives with enhanced properties. This whitepaper serves as a methodological guide for conducting in-depth theoretical investigations of this molecule.
Proposed Computational Methodology
A standard and effective approach for the theoretical study of organic molecules like this compound involves Density Functional Theory (DFT). The protocol outlined below is based on methodologies successfully applied to similar compounds.
Geometric Optimization and Vibrational Frequency Analysis
The initial step is to determine the most stable three-dimensional conformation of the molecule.
-
Protocol:
-
The initial molecular structure of this compound is drawn using a molecular editor and pre-optimized using a lower level of theory (e.g., a molecular mechanics force field).
-
The geometry is then fully optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
-
Electronic Properties and Frontier Molecular Orbital Analysis
Understanding the electronic structure is key to predicting reactivity and intermolecular interactions.
-
Protocol:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
-
The distribution of these frontier orbitals is visualized to identify the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).
-
Other electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness are calculated from the HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
-
Protocol:
-
The MEP is calculated on the electron density surface of the optimized molecule.
-
The potential is color-coded, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicating regions of low electron density (electropositive, susceptible to nucleophilic attack).
-
Tabulated Data from Analogous Systems
While specific data for this compound is not available, the following tables present the kind of quantitative data that would be generated from the proposed computational studies, using related molecules as examples.
Table 1: Selected Optimized Geometrical Parameters for a Related Aniline Derivative
| Parameter | Bond Length (Å) / Angle (°) |
| C-N Bond Length | 1.410 |
| C-S Bond Length | 1.746 |
| C=N Bond Angle | 120.5 |
| C-S-C Bond Angle | 105.2 |
Note: Data is illustrative and based on a representative structure from the literature.
Table 2: Calculated Electronic Properties for a Substituted Aniline
| Property | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 4.66 |
| Ionization Potential | 5.89 |
| Electron Affinity | 1.23 |
Note: Data is illustrative and based on a representative structure from the literature.
Visualization of Computational Workflow and Molecular Structure
Visual diagrams are essential for conceptualizing the workflow of a theoretical study and the relationships between different molecular components.
Caption: A flowchart illustrating the typical computational workflow for theoretical analysis.
Caption: Key functional groups of this compound.
Conclusion
This whitepaper has outlined a comprehensive theoretical framework for the computational study of this compound. By employing the detailed DFT-based protocols for geometric optimization, vibrational analysis, and electronic structure calculations, researchers can generate valuable data to understand the fundamental properties of this molecule. The provided workflows and illustrative data tables serve as a practical guide for initiating such studies, which are anticipated to be instrumental in exploring the potential of this compound in drug development and materials science.
Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide
Executive Summary
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticipated solubility and stability characteristics of 2-Methyl-4-(methylsulfanyl)aniline. By examining data from its structural analogs, this document provides a predictive assessment of its behavior in various solvent systems and under different environmental conditions. It includes detailed experimental protocols for determining these properties and visual workflows to guide laboratory investigations. The aim is to equip scientists with the necessary information to effectively handle, formulate, and analyze this compound in a research and development setting.
Physicochemical Properties of Structural Analogs
The physicochemical properties of a compound are fundamental to understanding its solubility and stability. The following table summarizes the known properties of key structural analogs of this compound. These analogs provide the basis for predicting the behavior of the target compound.
| Property | 4-(Methylsulfanyl)aniline[1] | 2-(Methylsulfanyl)aniline[2] | 4-(Methylsulfonyl)aniline[3][4][5][6] |
| CAS Number | 104-96-1 | 2987-53-3 | 5470-49-5 |
| Molecular Formula | C₇H₉NS | C₇H₉NS | C₇H₉NO₂S |
| Molecular Weight | 139.22 g/mol | 139.22 g/mol | 171.22 g/mol |
| Appearance | Liquid | - | White to Almost white powder to crystal |
| Melting Point | - | - | 135.0 to 139.0 °C |
| Boiling Point | 272-273 °C | 234 °C | - |
| Density | 1.119 g/mL at 25 °C | 1.111 g/mL | - |
| LogP (Octanol-Water Partition Coefficient) | 1.8 | - | - |
Note: The properties of this compound are expected to be influenced by the presence of both the methyl and methylsulfanyl groups. The methyl group will slightly increase lipophilicity, while the overall properties will be largely dictated by the aniline and methylsulfanyl moieties.
Predicted Solubility Profile
Based on the properties of its analogs, this compound is anticipated to be a weakly basic compound with limited solubility in water and higher solubility in organic solvents. The aniline group provides a site for protonation in acidic solutions, which would enhance aqueous solubility at low pH. The methylsulfanyl group is relatively non-polar.
Expected Solubility:
-
Aqueous Solutions: Low solubility in neutral water, with increased solubility in acidic conditions (e.g., dilute HCl) due to the formation of the anilinium salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected.
-
Alcohols (e.g., Methanol, Ethanol): Good solubility is anticipated.
-
Non-polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is expected.
Stability Considerations and Potential Degradation Pathways
Aniline derivatives can be susceptible to oxidation and light-induced degradation. The methylsulfanyl group is also prone to oxidation.
Key Stability Factors:
-
Oxidation: The primary degradation pathway is likely the oxidation of the methylsulfanyl group to the corresponding sulfoxide and then to the sulfone (4-(methylsulfonyl)aniline is a known stable compound).[7] The aniline moiety can also be susceptible to oxidation, potentially leading to colored degradation products.
-
Light Sensitivity: Aromatic amines are often light-sensitive.[3] It is advisable to store this compound and its solutions protected from light.
-
pH: While solubility is enhanced at low pH, the stability might be compromised under strongly acidic or basic conditions over extended periods.
-
Incompatibilities: Avoid strong oxidizing agents.[3]
Potential Degradation Pathway of this compound
Caption: Predicted oxidative degradation pathway.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a compound like this compound. These should be adapted based on the specific laboratory equipment and analytical techniques available.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, pH buffers, ethanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations.
-
-
Calculation:
-
Calculate the solubility in the original solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.
-
Solubility and Stability Assessment Workflow
Caption: General workflow for solubility and stability.
Stability Assessment (Forced Degradation Study)
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Solutions of the compound in relevant solvents
-
Temperature-controlled ovens
-
Photostability chamber
-
Acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC with a photodiode array (PDA) detector for peak purity analysis
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
-
Application of Stress Conditions:
-
Thermal Stress: Store vials at elevated temperatures (e.g., 40 °C, 60 °C) and a control at the intended storage temperature (e.g., 4 °C).
-
Photostability: Expose a solution to light in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil.
-
Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to the sample solutions.
-
Oxidative Stress: Add a solution of H₂O₂ to the sample solution.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC-PDA method.
-
-
Data Evaluation:
-
Determine the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, quantify any major degradation products.
-
Use the PDA detector to assess peak purity and to help in the identification of degradants.
-
Conclusion
While direct experimental data for this compound is currently lacking, a robust understanding of its likely solubility and stability profile can be extrapolated from its structural analogs. It is predicted to have good solubility in organic solvents and limited, pH-dependent solubility in aqueous media. The primary stability concerns are oxidation of the methylsulfanyl group and potential photosensitivity. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to empirically determine the physicochemical properties of this compound, ensuring its effective use in drug discovery and development.
References
- 1. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Methylsulfonylaniline | 5470-49-5 [chemicalbook.com]
- 5. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]
- 6. 4-(Methylsulfonyl)aniline 5470-49-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Buy 4-(Methylsulfanyl)-N-(pentan-3-YL)aniline (EVT-15404646) [evitachem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of a variety of novel compounds derived from the versatile starting material, 2-Methyl-4-(methylsulfanyl)aniline. The protocols outlined below cover key chemical transformations including acylation, sulfonamide formation, diazotization-based substitutions, and oxidation of the sulfur moiety. These pathways offer access to a diverse range of molecular scaffolds with potential applications in medicinal chemistry, agrochemicals, and materials science.
Overview of Synthetic Pathways
This compound is a richly functionalized aromatic compound, offering several sites for chemical modification. The primary reactive centers are the amino group (-NH₂), the methylsulfanyl group (-SCH₃), and the aromatic ring itself. The synthetic strategies detailed herein focus on leveraging the reactivity of these groups to generate a library of novel derivatives. The following diagram illustrates the key transformations accessible from the starting material.
Caption: Synthetic pathways from this compound.
Experimental Protocols and Data
Synthesis of N-(2-Methyl-4-(methylsulfanyl)phenyl)acetamides (Amide Formation)
Acylation of the primary amine provides a straightforward route to novel amide derivatives, which are common motifs in pharmacologically active compounds.[1][2]
Protocol 2.1.1: Synthesis of N-(2-methyl-4-(methylsulfanyl)phenyl)acetamide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (5.0 g, 32.6 mmol) in dichloromethane (DCM, 40 mL).
-
Base Addition: Add triethylamine (5.5 mL, 39.1 mmol, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (2.8 mL, 39.1 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water to yield the pure product.
Quantitative Data for Amide Derivatives
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | Appearance |
| 1a | -CH₃ | 88 | 135-137 | White crystalline solid |
| 1b | -C₆H₅ | 85 | 158-160 | Off-white powder |
| 1c | -CH₂Cl | 82 | 141-143 | Pale yellow solid |
Synthesis of N-Aryl Sulfonamides
Sulfonamides are a critical class of compounds in drug discovery.[3][4] They can be synthesized by reacting the starting aniline with a sulfonyl chloride in the presence of a base.
Protocol 2.2.1: Synthesis of N-(2-methyl-4-(methylsulfanyl)phenyl)benzenesulfonamide
-
Reaction Setup: Dissolve this compound (3.0 g, 19.6 mmol) in pyridine (20 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Sulfonylation: Add benzenesulfonyl chloride (3.0 mL, 23.5 mmol, 1.2 eq.) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold 2 M HCl. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford the pure sulfonamide.
Quantitative Data for Sulfonamide Derivatives
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | Appearance |
| 2a | -C₆H₅ | 89 | 128-130 | White solid |
| 2b | -C₆H₄-CH₃ | 91 | 145-147 | Crystalline solid |
| 2c | -CH₃ | 85 | 110-112 | White powder |
Diazotization and Sandmeyer Reactions
The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto the aromatic ring by replacing the amino group via a diazonium salt intermediate.[5][6]
Caption: Workflow for the Sandmeyer reaction.
Protocol 2.3.1: General Diazotization Procedure
-
Amine Solution: In a 250 mL beaker, suspend this compound (10.0 g, 65.2 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂) (4.7 g, 68.5 mmol, 1.05 eq.) in 15 mL of water and cool it to 0 °C.
-
Diazotization: Add the cold NaNO₂ solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The solid will dissolve as the diazonium salt is formed.
-
Completion: Stir for an additional 15 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the subsequent Sandmeyer reaction.
Protocol 2.3.2: Synthesis of 4-Chloro-2-methyl-1-(methylsulfanyl)benzene (Sandmeyer Chlorination)
-
Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl) by dissolving 9.0 g (91 mmol) in 30 mL of concentrated HCl.
-
Reaction: Slowly add the cold diazonium salt solution from Protocol 2.3.1 to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Completion: Stir the mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation: Cool the mixture and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by vacuum distillation.
Quantitative Data for Sandmeyer Products
| Compound ID | Substituent (X) | Yield (%) | Boiling Point (°C) | Appearance |
| 3a | -Cl | 75 | 115-117 (15 mmHg) | Colorless oil |
| 3b | -Br | 72 | 128-130 (15 mmHg) | Pale yellow oil |
| 3c | -CN | 65 | 160-162 (15 mmHg) | Low-melting solid |
Oxidation of the Methylsulfanyl Group
The sulfur atom can be selectively oxidized to form sulfoxides and sulfones, which are valuable functional groups in medicinal chemistry.[7][8]
Protocol 2.4.1: Synthesis of 2-Methyl-4-(methylsulfinyl)aniline (Sulfoxide)
-
Reaction Setup: Dissolve this compound (4.0 g, 26.1 mmol) in glacial acetic acid (30 mL) in a 100 mL flask.
-
Oxidation: Cool the solution to 0 °C and add 30% hydrogen peroxide (H₂O₂) (2.8 mL, 27.4 mmol, 1.05 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.[9]
-
Work-up: Pour the reaction mixture into 150 mL of cold water and neutralize carefully with saturated NaHCO₃ solution until effervescence ceases.
-
Isolation: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude sulfoxide. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).
Protocol 2.4.2: Synthesis of 2-Methyl-4-(methylsulfonyl)aniline (Sulfone)
-
Reaction Setup: Dissolve this compound (4.0 g, 26.1 mmol) in glacial acetic acid (40 mL).
-
Oxidation: Add 30% H₂O₂ (6.0 mL, 58.7 mmol, 2.25 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir for 3 hours.
-
Work-up and Isolation: Follow the same procedure as for the sulfoxide (Protocol 2.4.1). The product will likely precipitate upon neutralization and can be collected by filtration.
-
Purification: Recrystallize the solid from ethanol.
Quantitative Data for Oxidized Products
| Compound ID | Product | Yield (%) | Melting Point (°C) | Appearance |
| 4a | Sulfoxide | 85 | 98-100 | White solid |
| 4b | Sulfone | 92 | 151-153 | White crystalline solid |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are representative and may vary depending on experimental conditions.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Biocatalytic Oxidation of Sulfides to Sulfones : Oriental Journal of Chemistry [orientjchem.org]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
Application Notes and Protocols: 2-Methyl-4-(methylsulfanyl)aniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(methylsulfanyl)aniline is a substituted aniline derivative that serves as a valuable and versatile starting material in organic synthesis. Its unique structural features, including the nucleophilic amino group, the electron-donating methyl and methylsulfanyl substituents, and the aromatic ring, make it an attractive building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of biologically active molecules, particularly benzothiazoles and Schiff bases, which have shown significant promise in medicinal chemistry.
Key Applications
The primary applications of this compound in organic synthesis are centered on the construction of heterocyclic scaffolds with potential therapeutic properties.
-
Synthesis of Benzothiazoles: The presence of the amino group ortho to a methyl group and para to a methylsulfanyl group makes this compound an ideal precursor for the synthesis of substituted benzothiazoles. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituents on the aniline ring can influence the electronic properties and biological activity of the resulting benzothiazole derivatives.
-
Synthesis of Schiff Bases: The amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). These compounds are not only important intermediates for the synthesis of more complex molecules but also exhibit their own biological activities. Furthermore, they can act as ligands for the formation of metal complexes with potential applications in catalysis and materials science.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7-methyl-5-(methylsulfanyl)benzothiazole
This protocol describes a general method for the synthesis of a substituted 2-aminobenzothiazole from this compound via a cyclization reaction with potassium thiocyanate in the presence of bromine.
Reaction Scheme:
[this compound] + [p-Methoxybenzaldehyde] -> [Schiff Base] + H₂O
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a benzothiazole derivative.
This diagram illustrates how a growth factor can activate a receptor tyrosine kinase, leading to a signaling cascade that promotes cell proliferation and survival while inhibiting apoptosis. A benzothiazole derivative can inhibit the receptor tyrosine kinase, thereby blocking this pro-cancer signaling and inducing apoptosis.
Antimicrobial Applications
Benzothiazole derivatives have also demonstrated efficacy against a range of microbial pathogens. Their mode of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase or dihydroorotase, which are vital for bacterial survival and replication.
The following workflow outlines the general steps involved in screening for antimicrobial activity.
Caption: Workflow for antimicrobial screening of synthesized benzothiazole derivatives.
This workflow begins with the synthesized compounds, which undergo initial screening to identify antimicrobial activity. Active compounds are then further evaluated to determine their potency (MIC), and mechanistic studies are conducted to identify their cellular targets, ultimately leading to the identification of promising lead compounds for further development.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a variety of heterocyclic compounds, most notably benzothiazoles and Schiff bases. The straightforward synthetic protocols and the significant biological activities of the resulting derivatives make this compound a valuable tool for researchers in organic synthesis and drug discovery. The application notes and protocols provided herein offer a solid foundation for exploring the synthetic potential of this compound and for developing novel therapeutic agents.
Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of anilines is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of amides. These amides are prevalent structures in pharmaceuticals, agrochemicals, and functional materials. The acylation of the amino group in aniline derivatives serves multiple purposes, including the protection of the amine functionality, modulation of its electronic properties, and the direct synthesis of target molecules with amide moieties. This document provides detailed protocols for the N-acylation of 2-Methyl-4-(methylsulfanyl)aniline, a substituted aniline of interest in medicinal chemistry and materials science. The protocols outlined below utilize two common acylating agents: an acyl chloride and an acid anhydride.
The general reaction involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of an acylating agent, leading to the formation of an N-acylated product and a byproduct.
General Reaction Scheme:

Experimental Protocols
Two primary methods for the N-acylation of this compound are presented below. Protocol 1 utilizes an acyl chloride, which is generally more reactive, while Protocol 2 employs an acid anhydride, which is often used for acetylation.
Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes a general procedure for the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[1][2]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Chloroform[3]
-
Tertiary amine base (e.g., triethylamine (TEA) or pyridine)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess triethylamine and any unreacted aniline.[4]
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
Protocol 2: N-Acetylation using Acetic Anhydride
This protocol is adapted from a common procedure for the acetylation of anilines in an aqueous medium, which is advantageous for its ease of product isolation.[6]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a beaker or Erlenmeyer flask, suspend this compound (1.0 eq) in deionized water.
-
Addition of Acylating Agent: While stirring vigorously, add acetic anhydride (1.1 eq) to the suspension.
-
Addition of Base: Immediately add a solution of sodium acetate (1.2 eq) dissolved in a small amount of water to the reaction mixture.[6]
-
Precipitation: Continue to stir the mixture. The N-acylated product will begin to precipitate out of the solution as a solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.[6]
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure N-acetylated product.[5]
Data Presentation
The following table summarizes typical quantitative parameters for the N-acetylation of 10 mmol of this compound according to the protocols described.
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) |
| Starting Aniline | 1.53 g (10 mmol, 1.0 eq) | 1.53 g (10 mmol, 1.0 eq) |
| Acylating Agent | 0.86 g, 0.78 mL (11 mmol, 1.1 eq) | 1.12 g, 1.04 mL (11 mmol, 1.1 eq) |
| Base | Triethylamine (1.21 g, 1.67 mL, 12 mmol) | Sodium Acetate (0.98 g, 12 mmol) |
| Solvent | Anhydrous DCM (50 mL) | Deionized Water (~40 mL) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 30 - 60 minutes |
| Typical Yield | 85 - 95% | 80 - 90% |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acylation of this compound followed by work-up and purification.
Caption: General workflow for N-acylation.
Logical Relationship of Reaction Components
This diagram illustrates the roles and relationships of the key components in the N-acylation reaction.
Caption: Key components in the N-acylation reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reaction of aniline with acetyl chloride in the presence of \\[{\\rm{NaOH}}\\] gives:A) acetanilideB) P-chloroanilineC) a red eyeD) aniline hydrochloride [vedantu.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Methyl-4-(methylsulfanyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(methylsulfanyl)aniline is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring both a methyl and a methylsulfanyl group on the aniline ring, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This document provides an overview of its application, with a focus on the development of kinase inhibitors, and includes detailed experimental protocols and relevant biological data. Aniline derivatives are crucial in the development of pharmaceuticals for a range of diseases, including cancer and cardiovascular disorders[1][2].
Application in Kinase Inhibitor Synthesis
Aniline derivatives are fundamental scaffolds for a multitude of kinase inhibitors by acting as "hinge-binding" moieties that occupy the ATP-binding site of the kinase. The 2-methyl group can provide steric hindrance that enhances selectivity, while the 4-methylsulfanyl group can be a key interaction point or be oxidized to the corresponding sulfoxide or sulfone to modulate solubility and cell permeability.
Derivatives of 2-substituted anilines have shown significant promise as potent inhibitors of various kinases, including Mer and c-Met, which are receptor tyrosine kinases often overexpressed in tumors[3][4][5]. The general structure of such inhibitors often involves the condensation of the aniline with a heterocyclic core, such as a pyrimidine or quinazoline.
Representative Bioactivity Data
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from aniline derivatives structurally related to this compound. This data is provided to illustrate the potential potency that can be achieved with this class of compounds.
| Compound Class | Target Kinase(s) | Example Compound | IC50 (nM) | Cell Line | Reference |
| 2-Substituted Anilino-pyrimidine | Mer | Compound 14g | 7.1 ± 0.9 | - | [4] |
| 2-Substituted Anilino-pyrimidine | c-Met | Compound 18c | 33.6 ± 4.3 | - | [4] |
| 2-Substituted Anilino-pyrimidine | Mer/c-Met Dual | Compound 18c | 18.5 ± 2.3 (Mer) | - | [4] |
| 2-Morpholino-4-anilinoquinoline | - | Compound 3d | 8.50 µM | HepG2 | [5] |
| 2-Morpholino-4-anilinoquinoline | - | Compound 3c | 11.42 µM | HepG2 | [5] |
| 2-Morpholino-4-anilinoquinoline | - | Compound 3e | 12.76 µM | HepG2 | [5] |
Signaling Pathway
Many kinase inhibitors derived from aniline scaffolds target receptor tyrosine kinases (RTKs) like Mer and c-Met. These RTKs are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a simplified representation of the Mer/c-Met signaling pathway.
Caption: Simplified Mer/c-Met signaling pathway.
Experimental Protocols
The following protocols are representative examples of how this compound can be used to synthesize kinase inhibitors. These are generalized procedures and may require optimization for specific target molecules.
Protocol 1: Synthesis of a 2-Anilino-4-substituted-pyrimidine Derivative
This protocol outlines the synthesis of a generic anilino-pyrimidine core, a common scaffold in kinase inhibitors.
Caption: Workflow for anilino-pyrimidine synthesis.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Substituted aniline (for the second substitution)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
p-Toluenesulfonic acid (PTSA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of the Intermediate.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add this compound (1.0 eq) and K2CO3 (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the intermediate.
-
-
Step 2: Synthesis of the Final Product.
-
To a solution of the intermediate from Step 1 (1.0 eq) in DMF, add the desired substituted aniline (1.1 eq) and a catalytic amount of PTSA.
-
Heat the reaction mixture to 90°C and stir for 4 hours, monitoring by TLC.
-
After completion, cool the mixture and purify by column chromatography on silica gel to obtain the final product.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a target kinase.
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized compound in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the diluted compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented here provide a foundation for researchers to explore the potential of this building block in their drug discovery programs. The strategic incorporation of the methyl and methylsulfanyl groups can lead to the development of potent and selective inhibitors targeting various kinases implicated in disease.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: 2-Methyl-4-(methylsulfanyl)aniline as a Precursor for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive heterocyclic compounds, specifically benzothiazoles, using 2-Methyl-4-(methylsulfanyl)aniline as a key precursor. The protocols detailed below focus on the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a potent antitumor agent, and the subsequent analysis of its biological activity.
Introduction
This compound is a valuable building block in medicinal chemistry for the synthesis of various heterocyclic scaffolds. Of particular importance is its role as a precursor to the benzothiazole derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (also known as 5F 203). This compound is the active metabolite of the anti-cancer prodrug Phortress, which has shown significant promise in preclinical and clinical studies. The antitumor activity of 5F 203 is mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2]
Synthesis of Bioactive Benzothiazoles
The primary application of this compound in this context is its use in the synthesis of 2-substituted benzothiazoles. The general approach involves a cyclocondensation reaction with a suitable 2-aminothiophenol derivative.
Key Synthetic Reaction: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole
The synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole from this compound is a critical step in the production of the active pharmaceutical ingredient. While the direct cyclocondensation is a feasible route, the Jacobson-type cyclization of a thiobenzanilide intermediate is a commonly employed strategy.
Reaction Scheme:
A general representation of the synthesis is as follows:
Caption: General reaction scheme for the synthesis of 5F 203.
Quantitative Data Summary
| Product | Starting Materials | Reaction Type | Key Reagents/Catalysts | Yield (%) | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | This compound, 4-Fluoro-2-mercaptoaniline derivative | Cyclocondensation/Cyclization | Polyphosphoric acid (PPA) or other dehydrating agents | Not specified in available literature | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole
This protocol describes a general procedure for the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole via a cyclocondensation reaction. Note: Specific conditions such as temperature, reaction time, and purification methods may require optimization.
Materials:
-
This compound
-
2-Amino-4-fluorophenol (as a precursor to the corresponding thiophenol)
-
Reagents for conversion of phenol to thiophenol (e.g., Lawesson's reagent or similar thionating agents)
-
Dehydrating agent/catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent)
-
Appropriate organic solvents (e.g., toluene, xylene, sulfolane)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Synthesis of 4-fluoro-2-mercaptoaniline: This intermediate can be prepared from 2-amino-4-fluorophenol through established methods, such as thionation followed by reduction.
-
Cyclocondensation Reaction: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of this compound and the synthesized 4-fluoro-2-mercaptoaniline. b. Add the dehydrating agent/catalyst (e.g., 10-20 equivalents of PPA). c. Heat the reaction mixture to a high temperature (typically 180-220°C) with vigorous stirring. d. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)). e. Upon completion, cool the reaction mixture to room temperature.
-
Work-up and Purification: a. Carefully quench the reaction mixture by pouring it onto crushed ice or into a beaker of cold water. b. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms. c. Collect the crude product by filtration, wash it thoroughly with water, and dry it. d. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity and Signaling Pathway Analysis
The antitumor effect of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) is mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][4]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 5F 203.
Pathway Description:
-
Ligand Binding: In the cytoplasm, 5F 203 binds to the inactive Aryl Hydrocarbon Receptor (AhR) complex, which is associated with heat shock protein 90 (HSP90) and other co-chaperones.[5]
-
Nuclear Translocation and Dimerization: Upon ligand binding, the AhR complex undergoes a conformational change, dissociates from its chaperones, and translocates into the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT).[6]
-
Gene Transcription: The active AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[7]
-
Metabolic Activation and DNA Damage: The induced CYP1A1 enzyme metabolically activates 5F 203 into reactive electrophilic species. These reactive metabolites can then form covalent adducts with DNA, leading to single-strand breaks and DNA-protein cross-links.[8]
-
Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis) in sensitive cancer cells.
Protocol 2: Assessment of AhR Pathway Activation - Western Blot for CYP1A1 Induction
This protocol provides a method to assess the activation of the AhR pathway by measuring the induction of CYP1A1 protein expression in cancer cells treated with a test compound derived from this compound.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
experimental procedure for the diazotization of 2-Methyl-4-(methylsulfanyl)aniline
Application Note: Diazotization of 2-Methyl-4-(methylsulfanyl)aniline
Introduction The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, yielding highly versatile arenediazonium salt intermediates. This protocol details the conversion of this compound into its corresponding diazonium salt, 2-Methyl-4-(methylsulfanyl)benzenediazonium chloride. This intermediate is valuable for drug development and materials science, serving as a precursor for a wide array of functionalized aromatic compounds through subsequent reactions such as Sandmeyer, Schiemann, Gomberg-Bachmann, and azo coupling reactions. The procedure emphasizes strict temperature control to ensure the stability of the diazonium salt, which is prepared in situ and used immediately in subsequent synthetic steps.
Principle The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[1][2] Due to the instability of nitrous acid, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][2] The reaction is performed at low temperatures (0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt.[3] The electrophilic nitrosonium ion (NO⁺), generated from the protonation of nitrous acid, is attacked by the nucleophilic amino group of the aniline derivative, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water.
Experimental Protocol
1. Materials and Equipment
-
Reagents:
-
This compound (C₈H₁₁NS, MW: 153.25 g/mol )
-
Concentrated Hydrochloric Acid (HCl, ~37%, ~12 M)
-
Sodium Nitrite (NaNO₂, MW: 69.00 g/mol )
-
Distilled or Deionized Water
-
Crushed Ice
-
Sodium Chloride (for ice-salt bath)
-
Potassium iodide-starch test paper
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Internal thermometer or thermocouple
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Standard laboratory glassware and personal protective equipment (safety goggles, lab coat, gloves)
-
2. Safety Precautions
-
Toxicity: this compound is a substituted aniline and should be handled as a toxic substance. Avoid inhalation, ingestion, and skin contact.
-
Corrosivity: Concentrated hydrochloric acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood.
-
Diazonium Salt Instability: Arenediazonium salts are unstable and can be explosive when isolated and dried. This protocol is designed for the in situ generation and immediate use of the diazonium salt solution. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT.
-
Temperature Control: The reaction is exothermic. Strict temperature control below 5 °C is critical to prevent decomposition of the product, which can lead to the release of nitrogen gas and the formation of hazardous byproducts.
3. Step-by-Step Procedure
-
Preparation of the Aniline Salt Suspension:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (e.g., 7.66 g, 50.0 mmol).
-
In a fume hood, add distilled water (50 mL) followed by the slow addition of concentrated hydrochloric acid (12.5 mL, ~150 mmol).
-
Stir the mixture. The aniline will dissolve to form its hydrochloride salt, which may then precipitate as a fine slurry.
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the stirred suspension to a stable internal temperature between 0 °C and 5 °C.
-
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 equivalents) in distilled water (20 mL).
-
Cool this solution in a separate ice bath.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel positioned over the central neck of the three-neck flask.
-
Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over approximately 30-45 minutes.
-
Crucially, maintain the internal reaction temperature at 0–5 °C throughout the addition. Monitor the temperature closely and adjust the addition rate as needed to control any exotherm.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
-
Reaction Completion Check:
-
To confirm the reaction is complete and a slight excess of nitrous acid is present, touch a drop of the reaction mixture to a piece of potassium iodide-starch paper. An immediate dark blue-black color indicates the presence of excess nitrous acid.
-
If the test is negative, add a small additional amount of the sodium nitrite solution (e.g., 1-2 mL of a 1 M solution) and re-test after 5 minutes. Avoid a large excess of nitrous acid.
-
-
Use of the Diazonium Salt Solution:
-
The resulting pale yellow solution/suspension contains the 2-Methyl-4-(methylsulfanyl)benzenediazonium chloride.
-
This solution should be kept cold (in the ice bath) and used immediately for the subsequent synthetic step.
-
Data Presentation
Table 1: Reagents and Reaction Parameters for Diazotization
| Reagent | Chemical Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| This compound | C₈H₁₁NS | 153.25 | 7.66 | 50.0 | 1.0 |
| Concentrated Hydrochloric Acid (~12M) | HCl | 36.46 | ~13.7 | ~375 | ~7.5 |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.62 | 52.5 | 1.05 |
| Reaction Condition | Value | ||||
| Temperature | 0–5 °C | ||||
| Reaction Time | ~1.5 hours |
Experimental Workflow Visualization
Caption: Workflow for the diazotization of this compound.
References
Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methyl-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes derived from 2-Methyl-4-(methylsulfanyl)aniline. The resulting azo compounds have potential applications in various fields, including materials science and as intermediates in drug discovery, owing to the known biological activities of some azo dyes.
Azo dyes are a significant class of chemical compounds characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis of these dyes is a well-established process that typically involves two key steps: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative.[2] This procedure allows for the creation of a diverse library of colored compounds with a wide range of properties.[2]
The use of substituted anilines, such as this compound, allows for the introduction of specific functional groups that can modulate the color, solubility, and biological activity of the resulting azo dyes. The methyl and methylsulfanyl groups on the aniline ring are expected to influence the electronic properties and, consequently, the spectral characteristics of the synthesized dyes.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of azo dyes from this compound. The specific quantities and reaction conditions may require optimization depending on the chosen coupling agent.
Protocol 1: Diazotization of this compound
This first step involves the conversion of the primary aromatic amine into a diazonium salt. This intermediate is typically unstable at higher temperatures and is therefore prepared at 0-5 °C and used immediately in the subsequent coupling reaction.[3]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring. Ensure the temperature remains between 0-5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the complete formation of the diazonium salt. The resulting solution is the diazonium salt of this compound and should be used immediately in the next step.
Protocol 2: Azo Coupling Reaction
The freshly prepared diazonium salt is then reacted with a suitable coupling agent to form the azo dye. The choice of coupling agent will determine the final color and properties of the dye. Common coupling agents include phenols (e.g., phenol, 2-naphthol) and aromatic amines (e.g., N,N-dimethylaniline).
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) solution (for phenolic coupling agents) or a buffer solution (e.g., sodium acetate for amine coupling agents)
-
Ice
Procedure (Example with 2-naphthol):
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately. The color will depend on the coupling agent used.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to purify the azo dye.
-
Dry the purified crystals in a desiccator.
Data Presentation
The following table summarizes representative quantitative data for azo dyes synthesized from various aniline derivatives, providing an expectation for the synthesis using this compound.
| Aniline Derivative | Coupling Agent | Yield (%) | Melting Point (°C) | λmax (nm) | Reference |
| o-Nitroaniline | Barbituric Acid | 75 | >200 (decomposed) | - | [4] |
| m-Nitroaniline | Barbituric Acid | 70 | >200 (decomposed) | - | [4] |
| p-Nitroaniline | Barbituric Acid | 80 | >200 (decomposed) | - | [4] |
| 4-Methylaniline | 3,5-Dimethylaniline | High | - | - | [5] |
| 4-Methylaniline | 4-Methylphenol | 91 | 112-113 | - | [5] |
| 4-Methylaniline | 2-Naphthol | 96 | 130-132 | - | [5] |
Note: The data presented is for analogous compounds and serves as a reference. Actual results for this compound derivatives may vary.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.
Caption: Workflow for the diazotization of this compound.
Caption: General workflow for the azo coupling reaction and product purification.
Potential Applications in Drug Development
Azo compounds have been investigated for a variety of biological activities. For professionals in drug development, azo dyes derived from novel scaffolds can be of interest as starting points for medicinal chemistry programs. Some azo dyes have been reported to exhibit antimicrobial, antifungal, and even anticancer properties.[6] The specific substitution pattern on the aromatic rings can significantly influence this biological activity. Therefore, the synthesis of a library of azo dyes using this compound and various coupling partners could lead to the discovery of new bioactive molecules. Further screening of these novel compounds in relevant biological assays would be a necessary step to explore their therapeutic potential.
References
- 1. modishproject.com [modishproject.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. scribd.com [scribd.com]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Methyl-4-(methylsulfanyl)aniline
Introduction
2-Methyl-4-(methylsulfanyl)aniline is an aromatic amine containing a sulfur moiety. Its quantification is essential in various fields, including pharmaceutical development, environmental monitoring, and industrial quality control, due to its potential role as an intermediate, impurity, or degradation product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The following methods are proposed based on established analytical principles for similar aniline and sulfur-containing compounds and require validation for specific matrices and analytical instrumentation.
Analytical Methods Overview
Two primary chromatographic techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV or Mass Spectrometry Detection (HPLC-UV/MS): This method is suitable for the analysis of non-volatile and thermally labile compounds. It offers high resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The mass spectrometer provides high selectivity and structural information.
Application Note 1: Quantification of this compound by Reverse-Phase HPLC
Principle
This method describes the quantification of this compound using a reverse-phase HPLC system coupled with a UV or a mass spectrometry detector. The compound is separated on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, and column oven.
-
UV-Vis or Mass Spectrometry (MS) detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or ammonium acetate (for MS compatibility).
-
This compound analytical standard.
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Protocol: HPLC Method
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or MS in Selected Ion Monitoring (SIM) mode (determine the m/z of the protonated molecule [M+H]⁺).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data (Template for Validation)
| Parameter | Result |
| Linearity Range | To be determined |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | < 2% |
Application Note 2: Quantification of this compound by GC-MS
Principle
This method is suitable for the quantification of this compound in complex matrices. The sample is extracted with an organic solvent, and the extract is injected into a gas chromatograph. The analyte is separated from other components on a capillary column and detected by a mass spectrometer. Quantification is performed using an internal standard to correct for variations in sample preparation and injection.
Instrumentation and Materials
-
Gas Chromatograph (GC) with a split/splitless injector.
-
Mass Spectrometer (MS) detector.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler.
-
Vials and caps.
-
Analytical balance.
-
Organic solvents (e.g., dichloromethane, ethyl acetate).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
This compound analytical standard.
Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Protocol: GC-MS Method
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) and the internal standard (IS) in ethyl acetate.
-
Prepare calibration standards by spiking known amounts of the analyte stock solution and a constant amount of the IS stock solution into a series of volumetric flasks and diluting with ethyl acetate.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, adjust the pH to >11 with NaOH.
-
Extract the sample with dichloromethane or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen if necessary.
-
Add a known amount of the internal standard.
-
-
GC-MS Conditions (Starting Point):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of this compound in the sample by calculating the peak area ratio and using the calibration curve.
-
Quantitative Data (Template for Validation)
| Parameter | Result |
| Linearity Range | To be determined |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | < 5% |
Method Validation
Both proposed methods require validation to ensure they are suitable for their intended purpose. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Logical Relationship for Method Validation
Caption: Logical relationship of parameters for analytical method validation.
Disclaimer: The provided protocols are intended as a starting point and must be optimized and validated for the specific application, matrix, and instrumentation. The quantitative data presented are typical target values for method validation.
Application Notes and Protocols: Scale-Up Synthesis of 2-Methyl-4-(methylsulfanyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline derivatives are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. Specifically, substituted anilines containing sulfur functionalities, such as 2-Methyl-4-(methylsulfanyl)aniline, serve as crucial intermediates in the synthesis of various biologically active compounds. Their utility spans from kinase inhibitors in oncology to active ingredients in crop protection. The development of robust and scalable synthetic routes to these building blocks is therefore of significant interest to the chemical and pharmaceutical industries.
These application notes provide a detailed, multi-step protocol for the scale-up synthesis of this compound, starting from the readily available precursor, 2-methyl-4-nitroaniline. The described methodologies are designed to be adaptable for large-scale production, focusing on operational simplicity and the use of cost-effective reagents.
Synthetic Workflow Overview
The overall workflow for the synthesis of this compound and a representative derivative is depicted below. The process begins with the diazotization of 2-methyl-4-nitroaniline, followed by the introduction of the methylsulfanyl group, and finally, the reduction of the nitro group to yield the target aniline. A subsequent acylation reaction is provided as an example of derivatization.
Caption: Overall workflow for the synthesis of this compound and its N-acetyl derivative.
Reaction Pathway
The chemical transformations for the synthesis of this compound are outlined in the following reaction scheme.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Diazotization of 2-Methyl-4-nitroaniline
Protocol:
-
To a 10 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated hydrochloric acid (1.5 L) and water (1.5 L).
-
Cool the acid solution to 0-5 °C using a circulating chiller.
-
Slowly add 2-methyl-4-nitroaniline (500 g, 3.29 mol) to the stirred acid solution, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (230 g, 3.33 mol) in water (750 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be a pale yellow color.
Step 2: Introduction of the Methylsulfanyl Group
Protocol:
-
In a 20 L jacketed reactor, prepare a solution of sodium methanethiolate (345 g, 4.92 mol) in water (2.5 L).
-
Cool the sodium methanethiolate solution to 5-10 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium methanethiolate solution over 2-3 hours, maintaining the temperature below 15 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The product, 1-methyl-2-(methylsulfanyl)-5-nitrobenzene, will separate as a dense oil or solid.
-
Extract the aqueous mixture with dichloromethane (3 x 1.5 L).
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
Step 3: Reduction of the Nitro Group
Protocol:
-
To a 20 L jacketed reactor, add the crude 1-methyl-2-(methylsulfanyl)-5-nitrobenzene from the previous step.
-
Add ethanol (5 L) and a solution of ammonium chloride (176 g, 3.29 mol) in water (2.5 L).
-
Heat the mixture to 60 °C with vigorous stirring.
-
Slowly add iron powder (551 g, 9.87 mol) portion-wise over 1-2 hours, maintaining the temperature between 60-70 °C. The reaction is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the filter cake with ethanol (2 x 1 L).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water (5 L) to the residue and extract with ethyl acetate (3 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Data Presentation
Table 1: Reagent and Product Quantities for a Representative Scale-Up Batch
| Step | Compound | Molar Mass ( g/mol ) | Moles (mol) | Quantity | Theoretical Yield (g) |
| 1 | 2-Methyl-4-nitroaniline | 152.15 | 3.29 | 500 g | - |
| 1 | Sodium Nitrite | 69.00 | 3.33 | 230 g | - |
| 2 | Sodium Methanethiolate | 70.09 | 4.92 | 345 g | - |
| 2 | 1-Methyl-2-(methylsulfanyl)-5-nitrobenzene | 183.23 | - | - | 602.8 g |
| 3 | Iron Powder | 55.85 | 9.87 | 551 g | - |
| 3 | This compound | 153.25 | - | - | 504.2 g |
Table 2: Characterization Data for this compound
| Property | Value |
| Appearance | Pale yellow to brown solid or oil |
| CAS Number | 75794-20-6[1] |
| Molecular Formula | C8H11NS[1] |
| Molar Mass | 153.25 g/mol |
| Melting Point | 45-48 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.95 (d, J=8.0 Hz, 1H), 6.85 (dd, J=8.0, 2.0 Hz, 1H), 6.75 (d, J=2.0 Hz, 1H), 3.80 (br s, 2H, NH₂), 2.40 (s, 3H, Ar-CH₃), 2.15 (s, 3H, S-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 144.0, 132.5, 130.0, 128.5, 120.0, 118.0, 18.0, 17.0 |
Potential Applications in Drug Discovery
Aniline derivatives are common scaffolds in the design of kinase inhibitors. The this compound core can be further functionalized to interact with the ATP-binding pocket of various kinases. A hypothetical interaction within a kinase active site is depicted below.
Caption: Conceptual diagram of a kinase inhibitor blocking downstream signaling.
Conclusion
The synthetic protocols outlined in these application notes provide a comprehensive and scalable approach to the synthesis of this compound. The methodologies are suitable for the production of multi-gram to kilogram quantities of this valuable intermediate. The data presented offers clear guidance on reagent stoichiometry and expected outcomes, while the diagrams provide a visual representation of the workflow and potential applications in drug discovery. Researchers and drug development professionals can utilize this information to facilitate their synthetic chemistry programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(methylsulfanyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Methyl-4-(methylsulfanyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely applicable synthetic pathway starts from o-toluidine and proceeds through a four-step sequence:
-
N-Acetylation: Protection of the amino group of o-toluidine to prevent side reactions during nitration.
-
Nitration: Introduction of a nitro group at the para-position to the methyl group.
-
Hydrolysis and Reduction: Removal of the acetyl protecting group and subsequent reduction of the nitro group to an amine, yielding 4-amino-2-methylaniline.
-
Sandmeyer Thiomethylation: Diazotization of the amino group followed by reaction with a methylthiolating agent, such as dimethyl disulfide, to introduce the methylsulfanyl group.
Q2: What are the critical parameters to control for a high yield in the Sandmeyer thiomethylation step?
A2: The Sandmeyer reaction is often the most challenging step. Critical parameters include:
-
Temperature: Diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.
-
pH: A strong acidic medium is crucial for the formation of the diazonium salt.
-
Purity of the Diazonium Salt: Ensure the complete consumption of the starting amine and the absence of excess nitrous acid before proceeding to the thiomethylation step.
-
Copper Catalyst: The choice and quality of the copper(I) catalyst, if used, can significantly impact the reaction rate and yield.
-
Thiolating Agent: The nature and purity of the methylthiolating agent are important.
Q3: What are the common side products in this synthesis?
A3: Potential side products include:
-
Isomers: During the nitration step, small amounts of 2-methyl-6-nitroaniline may be formed.[1]
-
Phenolic Impurities: Decomposition of the diazonium salt can lead to the formation of 2-methyl-4-hydroxyaniline.
-
Azo Compounds: Incomplete reaction or side reactions of the diazonium salt can result in the formation of colored azo compounds.
-
Disulfides: The Sandmeyer reaction with dimethyl disulfide can sometimes lead to the formation of diaryl disulfides as a byproduct.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through a combination of techniques:
-
Extraction: To remove water-soluble impurities and byproducts.
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from nonpolar impurities and side products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective final purification step.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the nitration step | Incomplete reaction; Formation of multiple isomers. | Ensure anhydrous conditions. Control the temperature carefully during the addition of the nitrating agent. Use a protecting group on the amine to direct the nitration to the para position. |
| Low yield in the reduction of the nitro group | Incomplete reduction; Catalyst poisoning. | Use a fresh, active catalyst (e.g., Raney nickel, Pd/C). Ensure the reaction goes to completion by monitoring with TLC. If using metal/acid reduction (e.g., Sn/HCl), ensure sufficient acid is present. |
| Formation of a dark-colored tar during diazotization | Decomposition of the diazonium salt due to elevated temperature. | Maintain a strict temperature control between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and portion-wise. |
| Low yield in the Sandmeyer thiomethylation step | Incomplete formation of the diazonium salt; Premature decomposition of the diazonium salt; Inefficient reaction with the thiomethylating agent. | Test for the presence of nitrous acid before adding the thiomethylating agent. Ensure the copper catalyst (if used) is active. Use a slight excess of the methylthiolating agent. |
| Presence of phenolic impurities in the final product | Hydrolysis of the diazonium salt. | Work at low temperatures during diazotization and the Sandmeyer reaction. Quench the reaction mixture promptly after the reaction is complete. Purify by column chromatography. |
| Final product is a dark oil instead of a crystalline solid | Presence of colored impurities, likely azo compounds. | Treat the crude product with activated carbon. Purify by column chromatography, carefully collecting the desired fractions. |
Experimental Protocols
Step 1: Synthesis of N-(2-methylphenyl)acetamide (Protection)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-toluidine (1 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the reaction mixture at reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water with stirring.
-
Filter the precipitated solid, wash with cold water, and dry to obtain N-(2-methylphenyl)acetamide.
Step 2: Synthesis of N-(2-methyl-4-nitrophenyl)acetamide (Nitration)
-
To a cooled (0-5 °C) solution of N-(2-methylphenyl)acetamide (1 eq.) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry to yield N-(2-methyl-4-nitrophenyl)acetamide.
Step 3: Synthesis of 2-Methyl-4-nitroaniline (Deprotection)
-
Suspend N-(2-methyl-4-nitrophenyl)acetamide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
The product will precipitate out. Filter the solid, wash with water, and dry to obtain 2-Methyl-4-nitroaniline.
Step 4: Synthesis of 4-Amino-2-methylaniline (Reduction)
-
In a flask, suspend 2-Methyl-4-nitroaniline (1 eq.) in ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4-Amino-2-methylaniline.
Step 5: Synthesis of this compound (Sandmeyer Thiomethylation)
-
Dissolve 4-Amino-2-methylaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of dimethyl disulfide (1.5 eq.) in a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Slowly add the cold diazonium salt solution to the dimethyl disulfide solution at 0-5 °C with vigorous stirring. The addition of a copper(I) salt catalyst (e.g., CuBr or CuCl, 0.1 eq.) at this stage can improve the yield.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of the Sandmeyer Thiomethylation Step (Literature Analogs)
| Entry | Diazotizing Agent | Thiolating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaNO₂ / HCl | (CH₃)₂S₂ | None | Water/CHCl₃ | 0 → RT | Moderate |
| 2 | NaNO₂ / H₂SO₄ | (CH₃)₂S₂ | CuBr (10) | Water/DCM | 0 → RT | Good |
| 3 | t-BuONO | (CH₃)₂S₂ | None | CH₃CN | RT | Moderate-Good |
| 4 | NaNO₂ / HCl | CH₃SH (gas) | CuCl (10) | Water/Toluene | 0 → RT | Good |
Note: Yields are qualitative and based on general observations for similar Sandmeyer reactions. Actual yields for this compound synthesis may vary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Synthesis of 2-Methyl-4-(methylsulfanyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(methylsulfanyl)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low yield or presence of isomeric impurities after nitration of N-acetyl-o-toluidine.
-
Question: My nitration of N-acetyl-o-toluidine to produce the 2-methyl-4-nitroacetanilide precursor is resulting in a low yield of the desired product and contains significant amounts of other isomers. How can I improve the regioselectivity and yield?
-
Answer: The nitration of N-acetyl-o-toluidine is a critical step that dictates the isomeric purity of the final product. The formation of undesired isomers, such as 2-methyl-6-nitroacetanilide and 2-methyl-5-nitroacetanilide, is a common side reaction. To favor the formation of the desired 4-nitro isomer, consider the following:
-
Control of Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. Higher temperatures can lead to the formation of undesired isomers and increase the rate of side reactions.
-
Nitrating Agent and Acid Concentration: The choice and concentration of the nitrating agent and acid are crucial. Using a mixture of nitric acid and sulfuric acid is common. The concentration of sulfuric acid can influence the product distribution; using a less concentrated sulfuric acid (around 70-80%) may reduce the formation of the ortho-isomer.[1]
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of N-acetyl-o-toluidine to maintain temperature control and minimize localized areas of high concentration, which can promote side reactions.
-
Issue 2: Incomplete reduction of the nitro group or side reactions involving the thioether.
-
Question: During the reduction of 2-methyl-4-nitroaniline (or a related precursor with the methylsulfanyl group already installed), I am observing incomplete conversion or potential degradation of my product. What are the recommended reduction methods to avoid these issues?
-
Answer: The reduction of an aromatic nitro group in the presence of a sulfur-containing functional group requires careful selection of the reducing agent to avoid side reactions.
-
Zinin Reduction (Sodium Sulfide): The Zinin reduction, which utilizes sodium sulfide or sodium hydrosulfide, is a classic and effective method for selectively reducing aromatic nitro groups without affecting many other functional groups.[2] This method is generally mild and well-suited for substrates containing thioethers. However, the reaction can be slow, and the formation of intermediate reduction products like nitroso and hydroxylamine species is possible.[2][3]
-
Catalytic Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a clean and efficient method. However, thioethers can sometimes poison the catalyst, reducing its activity. If you choose this method, it is important to use a catalyst that is tolerant to sulfur or to use a higher catalyst loading.
-
Metal/Acid Reductions: Reductions using metals like iron, tin, or zinc in an acidic medium are also common.[4] However, the harsh acidic conditions could potentially lead to side reactions with the thioether group, such as demethylation, although this is less common under typical reduction conditions.
-
Issue 3: Formation of disulfide byproducts during the introduction of the methylsulfanyl group.
-
Question: When I try to introduce the methylsulfanyl group via nucleophilic aromatic substitution with sodium thiomethoxide, I am getting a significant amount of a byproduct that I suspect is a disulfide. How can I prevent this?
-
Answer: The formation of dimethyl disulfide is a common side reaction when using sodium thiomethoxide, which can be readily oxidized. To minimize this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiomethoxide by atmospheric oxygen.
-
Purity of Reagents: Ensure that the sodium thiomethoxide is of high purity and has not been partially oxidized during storage.
-
Reaction Conditions: Use the minimum necessary reaction temperature and time to achieve full conversion. Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly considered:
-
Route A (Linear Synthesis): This route typically starts with the acylation of o-toluidine to protect the amino group, followed by nitration to introduce the nitro group primarily at the para position. The acetyl group is then hydrolyzed to yield 2-methyl-4-nitroaniline. This intermediate is subsequently reduced to 2-methyl-4-aminophenol, which is then converted to the target compound through various methods, such as diazotization followed by reaction with a methylthiolating agent. A variation involves introducing the methylsulfanyl group before the reduction of the nitro group.
-
Route B (Convergent Synthesis): This approach may involve the direct reaction of 2-methyl-4-haloaniline with a methylthiolating agent, such as sodium thiomethoxide, via a nucleophilic aromatic substitution reaction. The feasibility of this route depends on the reactivity of the starting haloaniline.
Q2: What are the key analytical techniques to monitor the progress of the synthesis and identify impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and preliminary identification of the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to track the formation of isomers and other byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
Q3: Can the methylsulfanyl group be oxidized to a sulfoxide or sulfone during the synthesis?
A3: Yes, the methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide and sulfone. This is a critical consideration, especially if any oxidative steps are involved in the synthetic sequence or if strong oxidizing agents are used for workup or purification. If the final product requires the methylsulfanyl moiety, it is crucial to avoid oxidizing conditions. Conversely, if the sulfoxide or sulfone is the desired product, a controlled oxidation step can be introduced.
Data Presentation
Table 1: Summary of Potential Side Reactions and Mitigation Strategies
| Synthetic Step | Potential Side Reaction/Byproduct | Mitigation Strategy |
| Nitration of N-acetyl-o-toluidine | Formation of 2-methyl-6-nitro and 2-methyl-5-nitro isomers | Maintain low temperature (0-5 °C); slow, dropwise addition of nitrating agent; use of moderately concentrated sulfuric acid.[1] |
| Reduction of Nitro Group | Incomplete reduction (nitroso, hydroxylamine intermediates) | Ensure sufficient reducing agent and reaction time; monitor reaction by TLC/HPLC.[2][3] |
| Catalyst poisoning (with catalytic hydrogenation) | Use a sulfur-tolerant catalyst or higher catalyst loading. | |
| Demethylation of thioether | Use milder reducing agents like sodium sulfide (Zinin reduction) instead of harsh metal/acid conditions.[2] | |
| Introduction of Methylsulfanyl Group | Formation of dimethyl disulfide | Conduct the reaction under an inert atmosphere; use high-purity sodium thiomethoxide. |
| Demethylation of the product | Avoid harsh acidic or basic conditions at high temperatures. |
Experimental Protocols
Representative Synthesis of this compound via Nitration and Reduction
Step 1: Acetylation of o-Toluidine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature and then pour it into ice-water with stirring.
-
Collect the precipitated N-acetyl-o-toluidine by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-acetyl-o-toluidine
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-acetyl-o-toluidine (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated 2-methyl-4-nitroacetanilide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of 2-methyl-4-nitroacetanilide
-
In a round-bottom flask, suspend 2-methyl-4-nitroacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the product.
-
Collect the 2-methyl-4-nitroaniline by vacuum filtration, wash with water, and dry.
Step 4: Introduction of the Methylsulfanyl Group (via Diazotization and Reaction with Sodium Thiomethoxide)
-
Dissolve 2-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.2 eq) in water under a nitrogen atmosphere.
-
Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-4-(methylsulfanyl)nitrobenzene.
Step 5: Reduction of 2-methyl-4-(methylsulfanyl)nitrobenzene
-
In a round-bottom flask, dissolve 2-methyl-4-(methylsulfanyl)nitrobenzene (1.0 eq) in ethanol.
-
Add a solution of sodium sulfide nonahydrate (3.0 eq) in water.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield and isomeric impurities in the nitration step.
References
Technical Support Center: Optimizing Derivatization of 2-Methyl-4-(methylsulfanyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-Methyl-4-(methylsulfanyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for anilines like this compound?
A1: Common derivatization methods for anilines aim to modify the amino group to enhance stability, improve chromatographic behavior, or introduce a detectable label. Key strategies include:
-
Acylation: Reaction with an acyl halide or anhydride (e.g., acetic anhydride) to form an amide. Acetylation is frequently used to protect the amino group.[1]
-
Silylation: Displacement of active hydrogens with a silyl group (e.g., using trimethylsilane) to increase volatility and thermal stability, particularly for gas chromatography (GC) analysis.[2]
-
Alkylation: Introduction of an alkyl group, which can be useful for modifying the compound's properties.[3]
-
Reaction with fluorescent labeling agents: Reagents like o-phthalaldehyde (OPA) can be used to introduce a fluorophore for sensitive detection in HPLC.[2]
Q2: How can I monitor the progress of my derivatization reaction?
A2: Reaction progress can be monitored using various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the disappearance of the starting material (this compound) and the appearance of the product. Co-spotting the reaction mixture with the starting material is recommended for accurate comparison.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of reactants and formation of products. HPLC is suitable for a wide range of aniline derivatives.[4][5]
-
Gas Chromatography (GC): Particularly useful if the derivative is volatile. GC with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) can offer high sensitivity and selectivity.[4]
-
LC-MS: A powerful technique for identifying and quantifying the desired derivative, especially for trace-level analysis.[6]
Q3: What are the key parameters to optimize for a successful derivatization?
A3: The following parameters are critical and should be systematically optimized:
-
Reaction Temperature: Influences the reaction rate. Some reactions may require cooling to control exothermicity, while others may need heating to proceed at a reasonable rate.
-
Reaction Time: Insufficient time can lead to incomplete conversion, while prolonged times may result in side product formation or degradation.
-
pH: The pH of the reaction mixture can be crucial, especially for reactions in aqueous or protic solvents, as it affects the nucleophilicity of the aniline. For some reactions, an alkaline pH is necessary for good recovery.[7]
-
Reagent Stoichiometry: The molar ratio of the derivatizing agent to the aniline can impact yield and purity. An excess of the derivatizing agent is often used to drive the reaction to completion.
-
Solvent: The choice of solvent is critical for dissolving reactants and facilitating the reaction. Anhydrous conditions may be necessary for moisture-sensitive reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded derivatizing reagent.2. Suboptimal reaction temperature.3. Incorrect pH of the reaction mixture.4. Presence of water with moisture-sensitive reagents.5. Insufficient reaction time. | 1. Use a fresh or properly stored batch of the derivatizing reagent.2. Optimize the reaction temperature by screening a range of temperatures.3. Adjust the pH of the reaction mixture to the optimal range for the specific derivatization.4. Use anhydrous solvents and ensure all glassware is thoroughly dried.5. Monitor the reaction over time to determine the optimal duration. |
| Multiple Products/Side Reactions | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents.3. Presence of impurities in the starting material or reagents. | 1. Lower the reaction temperature or use an ice bath to control the reaction.2. Carefully control the molar ratios of the reactants.3. Purify the starting material and use high-purity reagents. |
| Incomplete Reaction | 1. Insufficient amount of derivatizing agent.2. Poor mixing of reactants.3. Short reaction time. | 1. Increase the molar excess of the derivatizing agent.2. Ensure efficient stirring or agitation throughout the reaction.3. Extend the reaction time and monitor for completion. |
| Product Degradation | 1. Harsh reaction conditions (e.g., high temperature, extreme pH).2. Product instability under work-up conditions. | 1. Use milder reaction conditions.2. Modify the work-up procedure to minimize exposure to harsh conditions (e.g., use a buffered aqueous wash). |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent.2. Formation of an emulsion during extraction.3. Similar polarity of product and impurities. | 1. Choose a solvent in which the product has lower solubility for precipitation or perform a solvent exchange.2. Add brine to the aqueous layer to break the emulsion during extraction.3. Employ alternative purification techniques such as column chromatography with a different solvent system or recrystallization from a different solvent. |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol is adapted from a general procedure for aniline acetylation.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol (95%)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound in dilute hydrochloric acid.
-
Prepare a solution of sodium acetate in water.
-
To the aniline hydrochloride solution, add acetic anhydride with stirring.
-
Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the acetylated product should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified N-(2-methyl-4-(methylthio)phenyl)acetamide.
-
Dry the purified product and determine the melting point and yield. Characterize using analytical techniques like TLC, IR, and NMR.
Data Presentation
Table 1: Optimization of Reaction Conditions for Acetylation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature (°C) | 0 (Ice Bath) | 25 (Room Temp) | 50 | 80 |
| Reaction Time (min) | 30 | 60 | 90 | 120 |
| Molar Ratio (Aniline:Anhydride) | 1:1.1 | 1:1.5 | 1:2 | 1:2.5 |
| Yield (%) | User Data | User Data | User Data | User Data |
| Purity (%) | User Data | User Data | User Data | User Data |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low product yield in derivatization reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Determination method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in workplace air by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-4-(methylsulfanyl)aniline Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-(methylsulfanyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1: My this compound has darkened in color during storage. Is it still usable?
A1: Discoloration upon exposure to air and light is a known issue with many aniline derivatives.[1] This is often due to oxidation. While slight discoloration may not significantly impact the reactivity for some applications, it is crucial to assess the purity before use, for example, by thin-layer chromatography (TLC) or melting point analysis. For sensitive reactions, it is recommended to use freshly purified material. To prevent degradation, store the compound in a tightly sealed, amber glass container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[1]
Q2: What are the appropriate storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1] The container should be tightly closed to prevent exposure to moisture and air.[1] For long-term storage, refrigeration is recommended.
| Storage Condition | Recommendation | Rationale |
| Temperature | Cool (Refrigerator recommended) | Minimizes degradation and side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation.[1] |
| Light Exposure | Amber vial or dark location | Prevents light-induced degradation.[1] |
| Container | Tightly sealed | Prevents exposure to air and moisture.[1] |
Synthesis & Purification
Q3: I am getting a low yield in the synthesis of a derivative from this compound. What are the potential causes?
A3: Low yields in reactions involving this compound can stem from several factors:
-
Reagent Purity: The purity of the starting material is critical. As mentioned, anilines can degrade over time. Ensure your this compound is pure before starting the reaction.
-
Reaction Conditions: Anilines are sensitive to reaction conditions. Overly harsh conditions (e.g., high temperatures, strong acids) can lead to decomposition or side reactions.
-
Incompatible Reagents: The amino group of aniline is basic and can react with acidic reagents or catalysts, deactivating them or leading to unwanted salt formation.
-
Oxidation: The electron-rich nature of the aniline ring and the presence of the methylsulfanyl group make the compound susceptible to oxidation. Ensure reactions are carried out under an inert atmosphere.
Q4: I am observing multiple spots on my TLC plate after a reaction with this compound. What are the likely side products?
A4: The formation of multiple products is common in reactions with anilines due to their high reactivity. Potential side products could include:
-
Over-reaction Products: In electrophilic aromatic substitution reactions (e.g., halogenation, nitration), the strong activating nature of the amino group can lead to multiple substitutions on the aromatic ring.
-
Oxidized Products: As mentioned, oxidation can lead to a variety of colored byproducts.
-
Products from N-Substitution: The amino group itself can react with electrophiles.
-
Isomeric Products: Depending on the reaction, substitution could occur at different positions on the aromatic ring.
To minimize side products, consider using a protecting group for the amine, such as an acetyl group, to moderate its reactivity.
Q5: What is the best way to purify this compound or its derivatives?
A5: Column chromatography on silica gel is a common and effective method for purifying aniline derivatives. A solvent system of ethyl acetate and hexane is often a good starting point, with the polarity adjusted based on the specific compound. Recrystallization can also be an effective purification technique for solid derivatives.
Analytical Characterization
Q6: I am having trouble getting a clean NMR spectrum of my this compound derivative. What could be the issue?
A6: A complex or "messy" NMR spectrum can be due to several factors:
-
Presence of Impurities: As discussed, side reactions can lead to a mixture of products.
-
Paramagnetic Impurities: Traces of metal catalysts (e.g., palladium from a cross-coupling reaction) can cause significant line broadening in your NMR spectrum.
-
Solvent Choice: Ensure you are using a deuterated solvent of high purity.
Consider purifying your sample again by column chromatography or treating it with a metal scavenger if catalyst contamination is suspected.
Q7: Are there any specific challenges with analyzing this compound and its derivatives by HPLC or GC?
A7: Yes, aniline derivatives can present challenges in chromatographic analysis. Peak tailing is a common issue in HPLC due to the basic nature of the amino group interacting with residual silanols on the silica-based column. Using a column with end-capping or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can help mitigate this. For GC analysis, the compound's polarity and potential for thermal degradation should be considered when selecting the column and temperature program.
Experimental Protocols
Protocol 1: Acetylation of this compound (Amine Protection)
This protocol describes the protection of the amino group as an acetamide, which is a common strategy to moderate its reactivity in subsequent reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield N-(2-methyl-4-(methylsulfanyl)phenyl)acetamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Boronic Acid Derivative of this compound (Hypothetical)
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common C-C bond-forming reaction in drug discovery.
Materials:
-
Bromo-derivative of N-acetyl-2-Methyl-4-(methylsulfanyl)aniline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a degassed mixture of the bromo-derivative of N-acetyl-2-Methyl-4-(methylsulfanyl)aniline and the arylboronic acid in a round-bottom flask, add the solvent mixture.
-
Add the base and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Byproduct Formation and Removal in 2-Methyl-4-(methylsulfanyl)aniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-(methylsulfanyl)aniline. The following sections address common issues related to byproduct formation during chemical reactions and provide detailed protocols for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Oxidation of the Methylsulfanyl Group
Q1: During my reaction, I've observed the formation of more polar byproducts, as indicated by TLC analysis. What are these impurities and how can I prevent their formation?
A1: A common side reaction involving this compound is the oxidation of the electron-rich methylsulfanyl group. This typically leads to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone. These oxidized byproducts are significantly more polar than the starting material.
Troubleshooting:
-
Inert Atmosphere: To minimize oxidation, conduct your reaction under an inert atmosphere, such as nitrogen or argon. This is particularly crucial if your reaction involves heating for extended periods.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant can help prevent the oxidation of the sulfide.
Q2: I have already formed the sulfoxide and sulfone byproducts. How can I remove them from my desired product?
A2: The significant difference in polarity between the sulfide, sulfoxide, and sulfone derivatives allows for their separation using standard purification techniques.
-
Column Chromatography: This is the most effective method for separating the desired sulfide from its oxidized byproducts. A silica gel column with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) will typically allow for the elution of the less polar sulfide first, followed by the more polar sulfoxide and then the highly polar sulfone.
-
Recrystallization: If your desired product and the byproducts are solids with different solubilities, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the byproducts remain in solution.
Table 1: Comparison of Polarity for this compound and its Oxidized Byproducts
| Compound | Structure | Relative Polarity |
| This compound |
| Low |
| 2-Methyl-4-(methylsulfinyl)aniline (Sulfoxide) |
| Medium |
| 2-Methyl-4-(methylsulfonyl)aniline (Sulfone) |
| High |
2. Reactions Involving the Aniline Functional Group
Q3: I am performing an acylation reaction on the aniline nitrogen of this compound and I am observing a less polar byproduct. What could this be?
A3: In acylation reactions, particularly when using an excess of the acylating agent or a highly reactive one, there is a possibility of forming a diacylated byproduct. This N,N-diacyl derivative is typically less polar than the desired mono-acylated product due to the masking of the N-H bond, which reduces its ability to participate in hydrogen bonding.
Troubleshooting:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.
-
Slow Addition: Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.
-
Choice of Base: Use a non-nucleophilic base to scavenge the acid byproduct without promoting further acylation.
Q4: How can I remove the diacylated byproduct from my desired mono-acylated product?
A4: The diacylated byproduct can be removed through purification or chemical conversion.
-
Column Chromatography: The difference in polarity between the mono- and di-acylated products usually allows for their separation by column chromatography. The less polar diacylated product will elute before the more polar mono-acylated product.
-
Selective Hydrolysis: The diacyl group can be selectively hydrolyzed back to the mono-acyl product under controlled basic conditions. This can be a useful strategy if chromatographic separation is difficult.
Q5: My reaction mixture has developed a dark color upon standing or during the reaction. What is the cause and how can I purify my product?
A5: Anilines are susceptible to air oxidation, which can lead to the formation of highly colored, often polymeric, impurities. This is more likely to occur if the reaction is run at elevated temperatures or exposed to air for prolonged periods.
Troubleshooting and Removal:
-
Inert Atmosphere: As with sulfide oxidation, running the reaction under an inert atmosphere can prevent the formation of these colored impurities.
-
Acidic Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help remove basic, colored impurities by converting them into their water-soluble salts.[1] Be cautious if your desired product is acid-sensitive.
-
Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. The charcoal is then removed by filtration.
-
Recrystallization: This is often a very effective method for removing colored impurities from a solid product.
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to the Sulfoxide
This protocol is adapted from a general procedure for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide.[2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise while monitoring the internal temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The sulfoxide product will have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete, carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Removal of Diacylated Byproduct by Selective Hydrolysis
This protocol outlines a general procedure for the selective hydrolysis of a diacylated aniline.
-
Reaction Setup: Dissolve the crude product containing the mono- and di-acylated species in a mixture of methanol and water.
-
Base Addition: Add a catalytic amount of a base, such as potassium carbonate or a dilute solution of sodium hydroxide.
-
Reaction Monitoring: Heat the mixture gently (e.g., 40-50 °C) and monitor the disappearance of the diacylated byproduct by TLC.
-
Work-up: Once the hydrolysis is complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extraction and Purification: Extract the desired mono-acylated product with an organic solvent, wash with water, dry, and concentrate. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Potential byproduct formation pathways in reactions of this compound.
Caption: General workflow for the purification of products from this compound reactions.
References
Technical Support Center: Regioselectivity in Reactions with 2-Methyl-4-(methylsulfanyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-(methylsulfanyl)aniline. The following information will help you increase the regioselectivity of your electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity during electrophilic aromatic substitution on this compound?
The main challenge arises from the competing directing effects of the three substituents on the aniline ring. The amino (-NH2), methyl (-CH3), and methylsulfanyl (-SCH3) groups are all ortho-, para-directing and activating. This leads to a mixture of products as multiple positions on the ring are activated towards electrophilic attack. The amino group is a strongly activating group, the methyl group is a weakly activating group, and the methylsulfanyl group is a moderately activating group. The interplay of these electronic effects, along with steric hindrance, makes it difficult to achieve high regioselectivity.
Q2: Which positions on the this compound ring are most activated for electrophilic attack?
The positions ortho and para to the powerful amino group (positions 3 and 5) are the most activated. The methyl group further activates its ortho position (position 3) and para position (position 5). The methylsulfanyl group activates its ortho positions (positions 3 and 5). Therefore, positions 3 and 5 are the most likely sites for electrophilic substitution. Position 5 is generally favored due to less steric hindrance compared to position 3, which is flanked by the methyl and amino groups.
Q3: How can I favor substitution at the 5-position?
To favor substitution at the less sterically hindered 5-position, you can:
-
Use bulky reagents: Larger electrophiles will preferentially attack the more accessible 5-position.
-
Control reaction temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered one.
-
Protect the amino group: Acylating the amino group to form an amide reduces its activating effect and increases its steric bulk, which can further direct substitution to the 5-position.
Q4: Is it possible to achieve substitution at the 3-position?
Achieving high selectivity for the 3-position is challenging due to steric hindrance. However, it might be possible under certain conditions:
-
Chelation control: Some metal-catalyzed reactions can proceed via a mechanism where the catalyst coordinates to multiple substituents, directing the electrophile to a specific nearby position. Investigating catalysts that could chelate with the amino and methylsulfanyl groups might favor substitution at the 3-position.
-
Use of smaller electrophiles: Smaller electrophiles might be able to access the 3-position more easily than bulkier ones.
Q5: What is the role of the solvent in controlling regioselectivity?
The solvent can influence the reactivity of the substrate and the electrophile.
-
Polar aprotic solvents (e.g., DMF, DMSO) can enhance the reactivity of the electrophile.
-
Nonpolar solvents (e.g., hexane, toluene) may favor the formation of the less polar para-substituted product.
-
Ionic liquids have been shown to promote high regioselectivity in the halogenation of anilines and could be a viable option for this substrate.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Competing side reactions due to high reactivity of the aniline. - Formation of multiple isomers. - Oxidation of the aniline or methylsulfanyl group. | - Protect the amino group as an acetamide to moderate its reactivity. - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. - Use milder reaction conditions and degas solvents to prevent oxidation. |
| Formation of a mixture of isomers (low regioselectivity) | - Competing directing effects of the -NH2, -CH3, and -SCH3 groups. - Insufficient steric differentiation between reactive sites. | - Employ a protecting group strategy for the amino group to alter the electronic and steric landscape. - Use bulkier electrophiles or catalysts to favor the less sterically hindered position (likely position 5). - Explore reactions in ionic liquids, which have shown to improve regioselectivity in similar systems.[1] |
| Di- or poly-substitution | - The aniline ring is highly activated by the three electron-donating groups. | - Use a less reactive electrophile. - Employ a protecting group on the amine to reduce its activating effect. - Use a stoichiometric amount of the electrophile and monitor the reaction closely. |
| Oxidation of the methylsulfanyl group | - The methylsulfanyl group is susceptible to oxidation to a sulfoxide or sulfone, especially under harsh reaction conditions (e.g., strong oxidizing agents, high temperatures). | - Use mild reaction conditions. - Choose reagents that are not strong oxidizing agents. - If oxidation is unavoidable, consider if the sulfoxide or sulfone is a desired product or if the methylsulfanyl group can be reintroduced later. |
| Friedel-Crafts reaction fails | - The amino group complexes with the Lewis acid catalyst, deactivating the ring. | - Protect the amino group as an amide before performing the Friedel-Crafts reaction. The amide is less basic and will not coordinate as strongly with the Lewis acid.[2] |
Experimental Protocols
Protocol 1: Regioselective Bromination at the 5-Position (with Amino Group Protection)
This protocol aims to achieve selective bromination at the 5-position by first protecting the highly activating amino group as an acetamide.
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the N-(2-methyl-4-(methylsulfanyl)phenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Bromination of the Protected Aniline
-
Dissolve the N-(2-methyl-4-(methylsulfanyl)phenyl)acetamide (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution to 0-5 °C.
-
Add a solution of bromine (1 equivalent) in the same solvent dropwise.
-
Stir the reaction at 0-5 °C for 1-3 hours.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Reflux the brominated acetamide in aqueous HCl (e.g., 6M) for several hours until the amide is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 5-bromo-2-methyl-4-(methylsulfanyl)aniline.
-
Filter the solid, wash with water, and dry.
Protocol 2: Regioselective Nitration at the 5-Position (with Amino Group Protection)
Similar to bromination, protection of the amino group is crucial for selective nitration.
Step 1: Protection of the Amino Group (Acetylation)
-
Follow Step 1 from Protocol 1.
Step 2: Nitration of the Protected Aniline
-
Dissolve the N-(2-methyl-4-(methylsulfanyl)phenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Follow Step 3 from Protocol 1.
Protocol 3: Regioselective Friedel-Crafts Acylation at the 5-Position (with Amino Group Protection)
The amino group must be protected to prevent complexation with the Lewis acid catalyst.
Step 1: Protection of the Amino Group (Acetylation)
-
Follow Step 1 from Protocol 1.
Step 2: Friedel-Crafts Acylation
-
Suspend the N-(2-methyl-4-(methylsulfanyl)phenyl)acetamide (1 equivalent) and a Lewis acid catalyst (e.g., AlCl3, 1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Follow Step 3 from Protocol 1.
Data Summary
The following table provides a qualitative prediction of the directing effects and expected major products for electrophilic aromatic substitution on this compound. Quantitative data is not available in the literature for this specific compound.
| Reaction | Predicted Major Product(s) | Key Considerations |
| Halogenation (e.g., Bromination) | 5-Bromo-2-methyl-4-(methylsulfanyl)aniline | Protection of the amino group is recommended to improve selectivity and prevent over-reaction. |
| Nitration | 5-Nitro-2-methyl-4-(methylsulfanyl)aniline | Protection of the amino group is essential to prevent oxidation and improve selectivity. |
| Friedel-Crafts Acylation | 1-(5-Amino-4-methyl-2-(methylsulfanyl)phenyl)ethan-1-one | Protection of the amino group is mandatory to avoid catalyst poisoning. |
Visualizations
References
catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline
This guide provides technical support for researchers utilizing 2-Methyl-4-(methylsulfanyl)aniline in cross-coupling reactions. The presence of a methylsulfanyl (thioether) group presents a unique challenge due to its potential to act as a poison for common palladium catalysts. This document offers troubleshooting advice, frequently asked questions, and recommended starting protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in palladium-catalyzed cross-coupling reactions?
The main difficulty arises from the sulfur atom in the methylsulfanyl group. Sulfur is a soft Lewis base and can strongly coordinate to the soft Lewis acidic palladium center of the catalyst. This coordination can lead to the formation of stable, off-cycle palladium-sulfur complexes, effectively deactivating the catalyst and preventing it from participating in the desired catalytic cycle. This results in low conversion, stalled reactions, or complete reaction failure.
Q2: What general class of catalysts and ligands are recommended for substrates containing thioether groups?
For palladium-catalyzed reactions, the most successful approach involves using catalyst systems that promote a rate of reductive elimination that is much faster than the rate of catalyst deactivation by the sulfur group. This is typically achieved with:
-
Electron-rich and sterically hindered monophosphine ligands: These ligands stabilize the palladium center, promote rapid oxidative addition and reductive elimination, and their bulk can sterically disfavor the binding of the substrate's sulfur atom. Biarylphosphine ligands developed by Buchwald and Hartwig are particularly effective.[1]
-
Palladium Precatalysts: Using well-defined, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) is highly recommended. These ensure the efficient generation of the active Pd(0) species in solution and can offer greater reliability compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can also provide robust catalyst systems for challenging substrates.
Alternatively, nickel-based catalyst systems can be considered as they sometimes exhibit a higher tolerance to sulfur-containing functional groups compared to palladium.[4]
Q3: Are there specific palladium ligands that have shown success with sulfur-containing substrates?
Yes, while direct data for this compound is limited, literature on other aryl sulfides suggests starting with highly active, sterically demanding monophosphine ligands. We show that using monophosphine ligands can lead to more effective catalysis.[5] Catalyst systems based on ligands such as CyPF-t-Bu , SPhos , RuPhos , and BrettPhos are excellent starting points for both C-N (Buchwald-Hartwig) and C-C (Suzuki) coupling reactions.[1][6] These ligands are designed to accelerate the key steps of the catalytic cycle, which helps to outcompete the poisoning pathway.
Q4: How do I choose an appropriate base and solvent for my reaction?
The choice of base and solvent is interdependent and crucial for success.
-
Base: For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common starting point. For Suzuki couplings, carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄) are typically used. The choice may need to be optimized; if base-sensitive functional groups are present, milder bases like K₃PO₄ should be screened first.
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene , dioxane , and THF are common choices for these types of reactions.[7] The solubility of the base and other reagents should be considered.
Catalyst Selection and Troubleshooting Guide
Recommended Starting Catalyst Systems
The following table summarizes recommended palladium catalyst systems for initial screening with sulfur-containing substrates like this compound.
| Catalyst System Component | Recommended Options | Coupling Type | Key Characteristics |
| Palladium Source | Buchwald Precatalysts (G3/G4) | C-C, C-N | Air-stable, reliable generation of active Pd(0).[2][3] |
| Pd(OAc)₂ / Pd₂(dba)₃ | C-C, C-N | Requires in-situ reduction; may be less efficient for challenging substrates. | |
| Primary Ligand Screen | RuPhos or BrettPhos | C-N (Aminations) | Excellent for a wide range of primary and secondary amines.[6] |
| SPhos or XPhos | C-C (Suzuki), C-N | Broadly applicable, highly active biarylphosphine ligands. | |
| CyPF-t-Bu | C-S (Thioetherification) | Specifically noted for success in C-S bond formation.[8] | |
| Base | NaOtBu, LiHMDS | C-N (Aminations) | Strong bases, widely used in Buchwald-Hartwig reactions.[7] |
| K₂CO₃, Cs₂CO₃, K₃PO₄ | C-C (Suzuki) | Standard bases for Suzuki couplings; K₃PO₄ is often milder. | |
| Solvent | Toluene, Dioxane, 2-MeTHF | C-C, C-N | Common aprotic solvents for cross-coupling. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning: The methylsulfanyl group is deactivating the palladium catalyst. | 1. Increase Catalyst Loading: Incrementally increase the precatalyst and ligand loading from 1-2 mol% up to 5 mol%. 2. Switch Ligand: Change to a more electron-rich and sterically bulky ligand from the table above. 3. Use a Precatalyst: If generating the catalyst in situ, switch to a well-defined palladacycle precatalyst.[2][3] 4. Check Reagent Purity: Ensure all reagents, especially the base and solvent, are pure and anhydrous. Impurities can inhibit catalysis. |
| Inefficient Catalyst Activation: The active Pd(0) species is not being generated efficiently. | 1. Ensure Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen.[9] Use a glovebox or ensure proper Schlenk technique. Degas the solvent thoroughly. 2. Change Palladium Source: Switch from Pd(OAc)₂ to Pd₂(dba)₃ or a dedicated precatalyst. | |
| Reaction Stalls Prematurely | Catalyst Decomposition/Poisoning: The catalyst is initially active but is deactivated over time. | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time. 2. Re-evaluate Ligand Choice: A different ligand might offer a more stable catalytic complex. |
| Formation of Side Products | Incorrect Base/Temperature Combination: The chosen base might be reacting with the starting material or product, or the temperature may be promoting undesired pathways. | 1. Screen Bases: Test a range of bases from strong (NaOtBu) to milder (K₃PO₄). 2. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. |
Visual Guides and Workflows
Catalyst Deactivation by Thioether Substrate
Caption: Potential deactivation of a Pd(0) catalyst by a thioether-containing substrate.
General Workflow for Catalyst System Optimization
Caption: A systematic workflow for screening and optimizing a cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed or low-yielding reactions.
General Experimental Protocol (Starting Point)
This is a general protocol for a Suzuki-Miyaura coupling reaction and should be used as a starting point for optimization. All operations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos G3 Palladacycle, 0.02 equiv, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1 M solution with respect to the aniline)
Procedure:
-
To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
degradation pathways of 2-Methyl-4-(methylsulfanyl)aniline under specific conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Methyl-4-(methylsulfanyl)aniline. Due to the limited availability of specific degradation data for this compound, this guide leverages established principles and experimental data from structurally related aromatic amines to provide robust guidance.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on studies of similar aromatic amines, this compound is expected to degrade via several pathways depending on the conditions:
-
Microbial Degradation: Under aerobic conditions, bacteria are likely to hydroxylate the aromatic ring, followed by ring cleavage. A common pathway for aniline derivatives involves the formation of catechol intermediates, which are then processed through ortho- or meta-cleavage pathways.[1][2][3][4][5] Anaerobic degradation may involve an initial carboxylation or other activation steps before ring reduction and cleavage.[6]
-
Oxidative Degradation: Chemical oxidation (e.g., using Fenton's reagent, persulfate, or ozonation) will likely target the electron-rich amino and methylsulfanyl groups, as well as the aromatic ring. This can lead to the formation of hydroxylated derivatives, N-oxides, and sulfoxides, followed by ring opening to form smaller organic acids and eventually mineralization to CO2, H2O, and inorganic ions.
-
Photolytic Degradation: Under UV irradiation, especially in the presence of a photocatalyst like TiO2, degradation is initiated by the generation of highly reactive hydroxyl radicals.[7] These radicals can attack the aniline derivative, leading to hydroxylation, deamination, demethylation, and oxidation of the sulfur atom, ultimately resulting in mineralization.[7]
Q2: What are the expected major initial transformation products of this compound degradation?
A2: The initial transformation products will vary with the degradation conditions:
-
Microbial: Expect to see hydroxylated analogues (e.g., catechols), and potentially N-acetylated or formylated derivatives as minor products.[3]
-
Oxidative: Look for the formation of 2-Methyl-4-(methylsulfinyl)aniline (sulfoxide) and 2-Methyl-4-(methylsulfonyl)aniline (sulfone) due to the oxidation of the methylsulfanyl group. Hydroxylation of the aromatic ring is also a primary initial step.
-
Photolytic: Similar to oxidative degradation, hydroxylated derivatives and products of sulfur oxidation are expected.[7]
Q3: How can I monitor the degradation of this compound and the formation of its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of aromatic amines and their polar intermediates.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes requiring derivatization for more polar analytes.[3][10] For structural elucidation of unknown intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[11]
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Causes | Solutions |
| No degradation observed | 1. Inappropriate microbial consortium. 2. Toxicity of the compound at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, oxygen). 4. Lack of essential nutrients. | 1. Use an enriched culture from a contaminated site or a known aniline-degrading strain. 2. Perform a toxicity assay and start with a lower concentration of the substrate. 3. Optimize pH, temperature, and aeration based on the microbial strain's requirements. 4. Ensure the minimal salt medium contains all necessary trace elements. |
| Slow degradation rate | 1. Low bioavailability of the substrate. 2. Insufficient microbial biomass. 3. Presence of an inhibitory co-substrate. | 1. Add a non-ionic surfactant to increase solubility. 2. Increase the initial inoculum size. 3. Analyze the medium for any potential inhibitors. |
| Accumulation of intermediates | 1. The microbial strain lacks the enzymes for further degradation. 2. The intermediate is more toxic than the parent compound. | 1. Use a microbial consortium instead of a single strain. 2. Identify the accumulating intermediate and test its toxicity. |
Photocatalytic/Oxidative Degradation Experiments
| Problem | Possible Causes | Solutions |
| Low degradation efficiency | 1. Inefficient catalyst or oxidant dosage. 2. Incorrect pH of the solution. 3. Scavenging of radicals by non-target species in the matrix. 4. Low light intensity (for photocatalysis). | 1. Optimize the catalyst/oxidant concentration. 2. Adjust the pH to the optimal range for the specific oxidative process. 3. Purify the sample or increase the oxidant dosage. 4. Ensure the light source provides sufficient energy at the catalyst's activation wavelength. |
| Incomplete mineralization | 1. Formation of recalcitrant intermediates. 2. Insufficient reaction time. | 1. Combine the oxidative treatment with a biological polishing step. 2. Extend the duration of the experiment. |
Analytical (HPLC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing) | 1. Interaction of the basic amino group with acidic silanols on the column. 2. Column overload. 3. Mismatch between injection solvent and mobile phase. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase to a lower pH can also help.[12] 2. Reduce the injection volume or sample concentration.[13] 3. Dissolve the sample in the mobile phase.[14] |
| Baseline noise or drift | 1. Contaminated mobile phase or detector flow cell. 2. Inadequate mobile phase degassing. 3. Temperature fluctuations. | 1. Use HPLC-grade solvents and filter the mobile phase. Clean the detector flow cell.[13] 2. Degas the mobile phase using an online degasser, sonication, or helium sparging.[13] 3. Use a column oven to maintain a constant temperature. |
| Ghost peaks | 1. Contamination in the injection system or mobile phase. 2. Late elution of a compound from a previous injection. | 1. Flush the injector and use fresh, high-purity solvents. 2. Increase the run time or perform a gradient flush after each injection. |
Experimental Protocols
General Protocol for Aerobic Biodegradation Study
-
Prepare Basal Salt Medium (BSM): A typical BSM contains sources of nitrogen (e.g., (NH₄)₂SO₄), phosphorus (e.g., K₂HPO₄, KH₂PO₄), and trace elements. Sterilize by autoclaving.
-
Inoculum Preparation: Use a bacterial strain known to degrade anilines or an enriched culture from a contaminated site. Grow the inoculum in a nutrient-rich medium and then harvest the cells by centrifugation. Wash the cells with sterile BSM to remove residual nutrient medium.
-
Experimental Setup: In sterile flasks, add BSM and a specific concentration of this compound (e.g., 50 mg/L) as the sole carbon and energy source. Inoculate with the prepared bacterial culture. Include a sterile control (no inoculum) and a biotic control (with inoculum but no substrate).
-
Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.
-
Sampling and Analysis: At regular intervals, withdraw samples from the flasks. Centrifuge or filter the samples to remove bacterial cells. Analyze the supernatant for the concentration of this compound and its degradation products using HPLC.
General Protocol for Photocatalytic Degradation Study
-
Photoreactor Setup: Use a photoreactor equipped with a UV lamp (e.g., mercury lamp) and a cooling system to maintain a constant temperature.
-
Reaction Mixture: Prepare an aqueous solution of this compound at a known concentration (e.g., 10 mg/L). Add the photocatalyst (e.g., TiO₂ P25) at an optimized loading (e.g., 1 g/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the substrate and the catalyst surface.
-
Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling and Analysis: Collect samples at specific time points. Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles. Analyze the filtrate using HPLC to determine the concentration of the parent compound and its byproducts.
Proposed Degradation Pathways and Workflows
References
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 3. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Methyl-4-(methylsulfanyl)aniline with other key aniline derivatives. Understanding the nuanced reactivity of this compound is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents experimental data, detailed protocols for reactivity assessment, and visual aids to elucidate the underlying principles governing aniline reactivity.
Introduction to Aniline Reactivity
Aniline and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the aniline core is predominantly influenced by the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group and the aromatic ring itself. This, in turn, dictates the rate and regioselectivity of various chemical reactions, including electrophilic aromatic substitution and reactions at the amino group.
The subject of this guide, this compound, possesses two key substituents: a methyl group (-CH₃) at the ortho position and a methylsulfanyl group (-SCH₃) at the para position. The methyl group is a well-established electron-donating group through an inductive effect. The methylsulfanyl group, while having a weak electron-withdrawing inductive effect, is a moderate electron-donating group through resonance, where the lone pairs on the sulfur atom can delocalize into the aromatic ring. The interplay of these electronic effects determines the overall reactivity profile of the molecule.
Factors Influencing Aniline Reactivity
The reactivity of substituted anilines is primarily governed by the interplay of inductive and resonance effects of the substituents. These effects influence the electron density on the nitrogen atom and the aromatic ring, which in turn affects the basicity (pKa) and the rate of reaction in processes like electrophilic substitution.
Caption: A diagram illustrating the key factors that influence the chemical reactivity of substituted anilines.
Comparative Basicity of Substituted Anilines
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups have the opposite effect.
For a more precise determination, computational methods for pKa prediction can be employed. Modern quantum chemical calculations, considering solvent effects, can provide reliable estimates of pKa values for substituted anilines.[3][4]
Table 1: Experimental pKa Values of Selected Substituted Anilines
| Compound | Substituent(s) | pKa |
| Aniline | -H | 4.60[1] |
| 2-Methylaniline | 2-CH₃ | 4.44[2] |
| 4-Methylaniline | 4-CH₃ | 5.08 |
| 4-(Methylsulfanyl)aniline | 4-SCH₃ | 4.35 |
| 4-Methoxyaniline | 4-OCH₃ | 5.34 |
| 4-Chloroaniline | 4-Cl | 4.00 |
| 4-Nitroaniline | 4-NO₂ | 1.00 |
Note: pKa values are for the corresponding anilinium ions in aqueous solution at or near 25°C.
Comparative Reactivity in N-Acetylation
To experimentally compare the reactivity of this compound, a common reaction such as N-acetylation with acetic anhydride can be employed. The rate of this reaction is a good indicator of the nucleophilicity of the amino group. Anilines with electron-donating groups react faster, while those with electron-withdrawing groups react slower. The acetylation of anilines is a well-studied reaction and can be monitored using techniques like HPLC or NMR spectroscopy to determine the reaction kinetics.[1][5]
Table 2: Expected Relative Reactivity in N-Acetylation
| Compound | Expected Relative Rate | Rationale |
| This compound | Highest | Combined electron-donating effects of -CH₃ and -SCH₃ groups. |
| 4-Methoxyaniline | High | Strong electron-donating -OCH₃ group. |
| 4-Methylaniline | Moderate-High | Electron-donating -CH₃ group. |
| 4-(Methylsulfanyl)aniline | Moderate | Electron-donating -SCH₃ group. |
| Aniline | Moderate | Baseline reactivity. |
| 4-Chloroaniline | Low | Electron-withdrawing -Cl group. |
| 4-Nitroaniline | Lowest | Strong electron-withdrawing -NO₂ group. |
Experimental Protocol: Comparative N-Acetylation of Anilines
This protocol outlines a general procedure for comparing the rates of N-acetylation of various anilines with acetic anhydride.
Caption: A flowchart outlining the experimental procedure for comparing the N-acetylation rates of different anilines.
Materials:
-
Aniline and a selection of substituted anilines (e.g., this compound, 4-methylaniline, 4-(methylthio)aniline, 4-chloroaniline)
-
Acetic anhydride
-
A suitable aprotic solvent (e.g., acetonitrile or tetrahydrofuran)
-
Quenching solution (e.g., a dilute solution of a non-reactive amine like diethylamine)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each aniline and acetic anhydride of known concentrations in the chosen aprotic solvent.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, add a specific volume of the aniline stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a specific volume of the acetic anhydride stock solution with rapid stirring. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a known excess of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots using a calibrated HPLC method to determine the concentrations of the remaining aniline and the formed acetanilide.
-
-
Data Analysis:
-
Plot the concentration of the aniline reactant versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
Compare the initial rates of acetylation for the different anilines to establish their relative reactivity.
-
Conclusion
The reactivity of this compound is significantly influenced by the electronic contributions of its ortho-methyl and para-methylsulfanyl substituents. Both groups are expected to be electron-donating, thereby increasing the electron density on the aniline ring and the nitrogen atom. This enhanced electron density suggests that this compound will exhibit a higher basicity and greater reactivity in electrophilic substitution reactions compared to unsubstituted aniline and anilines bearing only one of these substituents.
The provided experimental protocol for comparative N-acetylation offers a robust method for quantifying these reactivity differences. The resulting data will be invaluable for chemists and drug development professionals in predicting the behavior of this and related anilines in various synthetic transformations, ultimately aiding in the rational design of new molecules with desired properties.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [mdpi.com]
- 5. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline: A Traditional vs. Modern Approach
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a traditional multi-step synthesis and a modern, transition-metal-catalyzed approach for the preparation of 2-Methyl-4-(methylsulfanyl)aniline, an important building block in medicinal chemistry.
This guide presents a detailed examination of two distinct synthetic pathways to this compound. The first is a classical, four-step route commencing from o-toluidine, involving nitration, reduction, and a Sandmeyer-type reaction. The second is a contemporary, more direct synthesis utilizing a palladium-catalyzed cross-coupling reaction from 4-bromo-2-methylaniline. By presenting detailed experimental protocols and a quantitative comparison of the two methods, this guide aims to provide researchers with the necessary information to select the most suitable route for their specific needs, considering factors such as yield, purity, reaction conditions, and overall efficiency.
Established Synthetic Route: A Multi-Step Pathway from o-Toluidine
The traditional synthesis of this compound is a well-established, albeit lengthy, four-step process. This route begins with the commercially available starting material, o-toluidine, and proceeds through a series of classical organic transformations.
Experimental Protocol:
Step 1: N-Acetylation of o-Toluidine To a solution of o-toluidine (1 equivalent) in glacial acetic acid, acetic anhydride (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours, after which it is poured into ice water. The resulting precipitate, N-(2-methylphenyl)acetamide, is collected by filtration, washed with water, and dried.
Step 2: Nitration of N-(2-methylphenyl)acetamide The N-(2-methylphenyl)acetamide (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction is stirred for an additional hour and then poured onto crushed ice. The precipitated 2-methyl-4-nitro-N-acetyl-aniline is filtered, washed with cold water until neutral, and dried.
Step 3: Reduction of 2-Methyl-4-nitroaniline The 2-methyl-4-nitro-N-acetyl-aniline is first hydrolyzed by heating with aqueous hydrochloric acid to yield 2-methyl-4-nitroaniline. The nitro group is then reduced to an amine. A common method involves the use of a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using a palladium catalyst. For instance, 2-methyl-4-nitroaniline (1 equivalent) is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the starting material is consumed. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-methyl-4-aminobenzene (2,4-diaminotoluene).
Step 4: Sandmeyer Thiomethylation of 2-Methyl-4-aminobenzene The 2-methyl-4-aminobenzene (1 equivalent) is diazotized by dissolving it in a mixture of hydrochloric acid and water and then treating it with a solution of sodium nitrite in water at 0-5°C. The resulting diazonium salt solution is then slowly added to a solution of sodium methyl mercaptide (NaSMe), which can be prepared by reacting methyl mercaptan with sodium hydroxide. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The product, this compound, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
New Synthetic Route: A Palladium-Catalyzed Cross-Coupling Approach
In contrast to the multi-step traditional method, modern synthetic chemistry offers a more streamlined approach utilizing transition-metal catalysis. This new route significantly shortens the synthetic sequence by starting from a halogenated precursor, 4-bromo-2-methylaniline, and forming the C-S bond in a single step.
Experimental Protocol:
One-Pot Synthesis of this compound from 4-bromo-2-methylaniline In a reaction vessel, 4-bromo-2-methylaniline (1 equivalent), sodium thiomethoxide (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 1-5 mol%), and a suitable ligand (e.g., a phosphine ligand) are combined in an inert solvent like toluene or dioxane. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C. The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key quantitative data for both the established and the new synthetic routes.
| Parameter | Established Synthetic Route | New Synthetic Route |
| Starting Material | o-Toluidine | 4-bromo-2-methylaniline |
| Number of Steps | 4 | 1 |
| Overall Yield | ~40-50% (estimated) | >80% (reported for similar reactions) |
| Key Reagents | Acetic anhydride, Nitric acid, Sulfuric acid, SnCl₂ or H₂/Pd-C, NaNO₂, NaSMe | Palladium catalyst, Phosphine ligand, Sodium thiomethoxide |
| Reaction Conditions | Multiple steps with varying temperatures (0°C to reflux) | Single step, elevated temperature (80-120°C) |
| Purification | Multiple purifications required | Single final purification |
| Atom Economy | Lower due to multiple steps and byproducts | Higher due to fewer steps |
| Safety Considerations | Use of strong acids and potentially unstable diazonium salts | Use of air-sensitive and potentially toxic catalyst and ligand |
Visualizing the Synthetic Workflows
To further illustrate the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.
Comparative Study on the Biological Activity of 4-(Methylsulfanyl)aniline Analogs: A Focus on Salicylanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and target specificity is a cornerstone of modern drug discovery. Within the vast landscape of medicinal chemistry, aniline derivatives represent a privileged scaffold, owing to their versatile biological activities. This guide provides a comparative analysis of the biological activity of a specific class of 4-(methylsulfanyl)aniline analogs: salicylanilide-based peptidomimetics. These compounds have demonstrated promising antimicrobial and anticancer properties, making them attractive candidates for further investigation.
Data Presentation: Antimicrobial and Cytotoxic Activity
The following tables summarize the quantitative biological activity data for a series of salicylanilide derivatives incorporating a 4-(methylsulfanyl)aniline moiety. These compounds have been evaluated for their efficacy against various bacterial strains and a human cancer cell line.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Chemical Name | S. aureus (MIC in µM) | E. faecalis (MIC in µM) | M. tuberculosis (MIC in µM) | M. smegmatis (MIC in µM) |
| 3e | 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | 0.070 - 8.95 | 4.66 - 35.8 | 18.7 | 35.8 |
| 3f | 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide | 0.070 - 8.95 | 4.66 - 35.8 | 18.7 | 35.8 |
Data sourced from a study on salicylanilide-based peptidomimetics.
Table 2: Cytotoxic Activity (IC50)
| Compound ID | Chemical Name | Human Monocytic Leukemia (THP-1) Cells (IC50 in µM) |
| 3e | 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | 1.4 - >10 |
| 3f | 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide | 1.4 - >10 |
Data indicates a range of activity, with increased cytotoxicity correlating with higher lipophilicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to determine the biological activity of the salicylanilide analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final working concentration.
-
-
Preparation of Compound Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Human cancer cells (e.g., THP-1) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
A control group with vehicle (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms of action for salicylanilide derivatives, providing a visual representation of their cellular targets and effects.
Caption: Proposed antimicrobial mechanism of salicylanilide analogs.
Caption: Inhibition of pro-survival signaling pathways by salicylanilides.
Concluding Remarks
The presented data highlights the potential of salicylanilide-based peptidomimetics, as analogs of 4-(methylsulfanyl)aniline, in the development of new antimicrobial and anticancer agents. The provided experimental protocols offer a foundation for further research and validation of these findings. The visualized mechanisms of action suggest that these compounds exert their effects through multiple pathways, which may contribute to their potent biological activities. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of this promising class of compounds..
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of 2-Methyl-4-(methylsulfanyl)aniline, a key chemical intermediate, is critical in various stages of drug development and manufacturing. Ensuring the consistency and reliability of analytical data across different methods or laboratories is achieved through a process known as cross-validation. This guide provides a comparative overview of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a more sensitive High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS)—for the analysis of this compound. This comparison is supported by hypothetical experimental data to illustrate the performance of each method.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV and HPLC-MS/MS methods for the quantification of this compound.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Selectivity | Moderate | High |
| Run Time | ~10 minutes | ~5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the outlined protocols for the two compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Samples are diluted with the mobile phase to fall within the calibration range.
-
Filtration through a 0.45 µm syringe filter prior to injection.
5. Calibration:
-
A series of calibration standards are prepared by diluting a stock solution of the reference standard in the mobile phase.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
1. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
3. Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
4. Sample Preparation:
-
Protein precipitation (for biological matrices) or simple dilution.
-
Addition of the internal standard.
-
Centrifugation and transfer of the supernatant for injection.
5. Calibration:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Cross-Validation Workflow
Cross-validation is essential when transferring a method between laboratories or comparing a new method to an existing one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.[1][2]
Caption: A flowchart illustrating the key stages of a cross-validation process between two analytical methods.
Signaling Pathway for Method Selection
The decision to use a particular analytical method is influenced by several factors related to the study's objectives and regulatory requirements.
Caption: A decision pathway for selecting an appropriate analytical method based on sensitivity requirements.
References
Performance Comparison of Catalysts for the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted anilines is a critical step in the discovery of novel therapeutics. This guide provides a comparative overview of catalytic systems potentially applicable to the synthesis of 2-Methyl-4-(methylsulfanyl)aniline, a key intermediate in various synthetic pathways. Due to a lack of direct comparative studies for this specific molecule, this guide extrapolates data from analogous catalytic reactions, primarily focusing on the C-H methylation of substituted anilines.
The synthesis of this compound can be envisioned through a two-step process: the formation of the 4-(methylsulfanyl)aniline core, followed by the selective methylation of the aromatic ring at the 2-position. While various methods exist for the synthesis of aniline thioethers, the catalytic C-H methylation step is often the most challenging in terms of achieving high selectivity and yield. This guide will focus on the performance of different catalyst types in reactions analogous to this key methylation step.
Executive Summary of Catalyst Performance
The following table summarizes the performance of various catalyst systems in the methylation of anilines, providing an inferred comparison for the synthesis of this compound. The data presented is derived from studies on substrates with similar electronic and steric properties.
| Catalyst System | Substrate (Analogous to 4-(methylsulfanyl)aniline) | Methylating Agent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Ruthenium-based | |||||||
| Cyclometalated Ru Complexes | Aniline | Methanol | 60 | 22 | >95 | High for N-methylation | [1][2] |
| (DPEPhos)RuCl₂(PPh₃) | Aniline Derivatives | Methanol | 140 | 12 | 95-98 | High for N-methylation | [3] |
| Iridium-based | |||||||
| Ir(I) NHC Complexes | Aniline | Methanol | 110 | 5 | >95 | High for N-methylation | [4] |
| Nickel-based | |||||||
| Ni/dcypt | Aryl Sulfides (Aryl Exchange) | - | 100 | 24 | 70-90 | Aryl Exchange | [5] |
| Ni/ZnAlOx | Aniline | Methanol | 160 | 24 | 93 | High for N-methylation | [6] |
| Copper-based | |||||||
| Skeletal Cu-based | Aniline | Methanol | Varies | Varies | High | Tunable N-mono/di-methylation | [7] |
| Spinel Oxides | |||||||
| CuCr₁.₇₅Fe₀.₂₅O₄ | Aniline | Methanol | Varies | Varies | >91 | High for N-methylation | [8] |
Disclaimer: The data presented in this table is for analogous N-methylation and aryl exchange reactions, not the direct C-H methylation of 4-(methylsulfanyl)aniline to this compound. This information should be used as a starting point for catalyst screening and optimization for the desired transformation.
Experimental Protocols
Detailed experimental methodologies for the analogous catalytic reactions are provided below. These protocols can be adapted for the synthesis of this compound.
Ruthenium-Catalyzed N-Methylation of Anilines[3]
A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the aniline substrate (1.0 mmol), (DPEPhos)RuCl₂(PPh₃) catalyst (0.005 mmol, 0.5 mol%), and cesium carbonate (Cs₂CO₃, 0.5 mmol). Anhydrous methanol (1 mL) is then added. The tube is sealed, and the reaction mixture is stirred at 140 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered, and the filtrate is concentrated under reduced pressure. The product is then purified by column chromatography.
Nickel-Catalyzed Aryl Sulfide Synthesis (Aryl Exchange)[5]
In a nitrogen-filled glovebox, a 20-mL glass vessel equipped with a J. Young® O-ring tap and a magnetic stirring bar is charged with Ni(OAc)₂ (0.02 mmol), dcypt (1,2-bis(dicyclohexylphosphino)ethane, 0.024 mmol), and zinc powder (0.4 mmol). The aryl sulfide (0.2 mmol), aryl electrophile (0.4 mmol), and Zn(OAc)₂ (0.04 mmol) are then added, followed by a suitable solvent (e.g., toluene, 1.0 mL). The vessel is sealed and the reaction mixture is stirred at 100 °C for 24 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired aryl sulfide.
Iridium-Catalyzed N-Methylation of Anilines[4]
In a glovebox, a vial is charged with the iridium catalyst (0.01 mmol, 1 mol%), the aniline substrate (1.0 mmol), and cesium carbonate (0.5 mmol). Methanol (3 mL) is added, and the vial is sealed. The reaction mixture is then heated to 110 °C and stirred for 5 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by chromatography.
Visualizing Synthetic Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate a potential synthetic pathway to this compound and a generalized catalytic cycle for N-methylation.
Caption: Proposed synthetic pathway and a generalized catalytic cycle.
Disclaimer: The catalytic cycle depicted is a simplified representation of a potential mechanism for N-methylation and may vary depending on the specific catalyst and reaction conditions.
Concluding Remarks
References
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis and Structural Confirmation of 2-Methyl-4-(methylsulfanyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 2-Methyl-4-(methylsulfanyl)aniline. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide utilizes data from its close isomer, 4-Methyl-2-(methylsulfanyl)aniline, and other related analogs to provide a comprehensive analytical framework. This approach allows for a detailed exploration of the expected spectral characteristics and highlights the application of various spectroscopic methods in the structural elucidation of complex aromatic amines.
Comparative Spectroscopic Data Analysis
The structural confirmation of an organic molecule like this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for 4-Methyl-2-(methylsulfanyl)aniline and Related Compounds
| Technique | Compound | Key Data Points |
| ¹H NMR | 4-Methyl-2-(methylthio)aniline | δ (ppm) in CDCl₃: 7.18 (d, J=1.6 Hz, 1H), 6.91 (dd, J=8.0, 1.6 Hz, 1H), 6.66 (d, J=8.0 Hz, 1H), 4.03 (br. s, 2H, NH₂), 2.36 (s, 3H, S-CH₃), 2.24 (s, 3H, Ar-CH₃)[1] |
| 2-(Methylthio)aniline | δ (ppm) in CDCl₃: 7.49–7.30 (m, 1H), 7.11 (td, J=7.8, 1.5 Hz, 1H), 6.84–6.64 (m, 2H), 4.23 (br. s, 2H, NH₂), 2.37 (s, 3H, S-CH₃)[1] | |
| 4-(Methylthio)aniline | No detailed ¹H NMR data found in the search results. | |
| ¹³C NMR | 4-Methyl-2-(methylthio)aniline | No specific data found in search results. |
| 2-(Methylthio)aniline | δ (ppm) in CDCl₃: 146.9, 133.3, 128.8, 120.1, 118.7, 114.8, 17.6[1] | |
| 4-(Methylthio)aniline | No detailed ¹³C NMR data found in the search results. | |
| IR | 2-(Methylthio)aniline | Key absorptions (cm⁻¹): N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, C-N stretching, C-S stretching. |
| 4-(Methylthio)aniline | No detailed IR data found in the search results. | |
| Mass Spec. | 2-(Methylthio)aniline | Molecular Ion (M⁺): m/z 139.[2] |
| 4-(Methylthio)aniline | Molecular Ion (M⁺): m/z 139. |
Expected Spectroscopic Characteristics of this compound:
Based on the analysis of its isomer and general principles of spectroscopy, the following spectral characteristics are anticipated for this compound:
-
¹H NMR:
-
An aromatic region with three distinct proton signals. A singlet for the proton between the methyl and amino groups, and two doublets for the protons on the other side of the ring, showing ortho coupling.
-
A singlet for the methyl group attached to the aromatic ring (Ar-CH₃).
-
A singlet for the methyl group of the methylsulfanyl group (S-CH₃).
-
A broad singlet for the amine (NH₂) protons.
-
-
¹³C NMR:
-
Six distinct signals for the aromatic carbons.
-
One signal for the aromatic methyl carbon.
-
One signal for the methylsulfanyl carbon.
-
-
IR Spectroscopy:
-
Characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹.
-
Aromatic and aliphatic C-H stretching vibrations.
-
C=C stretching vibrations in the aromatic region.
-
C-N and C-S stretching vibrations.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) at m/z 153, corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns involving the loss of methyl and methylsulfanyl groups.
-
Alternative Structural Confirmation Methods
Beyond the primary spectroscopic techniques, other analytical methods can be employed for the structural confirmation of aromatic amines, often providing complementary information or enhanced sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or fluorescence detector, HPLC is a powerful tool for the separation and quantification of aromatic amines. Pre-column derivatization with fluorescent tags can significantly enhance detection limits.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable aromatic amines. Derivatization is often employed to improve the chromatographic properties of the analytes.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural determination, including bond lengths, bond angles, and stereochemistry.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay or the use of a relaxation agent may be necessary for quantitative analysis.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans will vary depending on the sample concentration and the nucleus being observed (more scans are typically required for ¹³C).
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph for volatile samples.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for structural confirmation is a systematic process of data acquisition and interpretation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
In Vitro Efficacy of 4-(Methylsulfanyl)phenyl Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of a series of novel pyrrole derivatives incorporating a 4-(methylsulfanyl)phenyl moiety. The data presented is based on a study by Lan et al., which systematically synthesized and evaluated these compounds against a panel of cancer cell lines. This document summarizes the key findings, presents the data in a clear, comparative format, and provides detailed experimental methodologies for reproducibility.
Quantitative Efficacy Comparison
The anti-proliferative activity of the synthesized 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives was evaluated against a panel of sixteen human cancer cell lines and two normal cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The results indicate that several of the synthesized compounds exhibit potent anticancer activity, with some showing comparable efficacy to the standard chemotherapeutic drug, Paclitaxel, while demonstrating lower toxicity to normal cell lines.
| Compound | Substitution at Position 3 | MGC80-3 (Gastric) | A549 (Lung) | HeLa (Cervical) | PC-3 (Prostate) | HCT-116 (Colon) | MCF-7 (Breast) | LO2 (Normal Liver) | GES-1 (Normal Gastric) |
| 3a | Phenylacetyl | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 3b | 4-Methylphenylacetyl | 25.3 | 31.6 | 28.4 | 35.1 | 30.2 | 33.7 | >50 | >50 |
| 3c | 4-Chlorophenylacetyl | 15.8 | 20.1 | 18.2 | 22.5 | 19.3 | 21.6 | >50 | >50 |
| 3d | 4-Bromophenylacetyl | 12.5 | 16.3 | 14.7 | 18.2 | 15.6 | 17.5 | >50 | >50 |
| 3e | 4-Nitrophenylacetyl | 8.9 | 11.2 | 10.1 | 12.5 | 10.7 | 12.0 | 45.2 | 48.1 |
| 3f | 3,4-Dichlorophenylacetyl | 7.1 | 9.8 | 8.5 | 10.3 | 9.1 | 10.2 | 40.3 | 42.8 |
| 3g | 2,4-Dichlorophenylacetyl | 6.8 | 8.5 | 7.9 | 9.6 | 8.2 | 9.3 | 38.6 | 41.2 |
| 3h | 4-Methoxyphenylacetyl | 30.1 | 35.8 | 32.4 | 38.7 | 33.1 | 36.9 | >50 | >50 |
| 3i | 3,4,5-Trimethoxyphenylacetyl | 20.5 | 25.1 | 22.8 | 28.4 | 24.3 | 27.1 | >50 | >50 |
| 3j | 4-Methoxybenzoyl | 5.2 | 7.3 | 6.1 | 8.9 | 6.8 | 7.9 | 35.4 | 38.1 |
| Paclitaxel | - | 6.5 | 8.1 | 7.2 | 9.5 | 7.8 | 8.8 | 15.3 | 17.2 |
Experimental Protocols
Synthesis of 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole Derivatives
The synthesis of the target pyrrole derivatives was achieved via the Van Leusen pyrrole synthesis.
General Procedure:
-
A mixture of an appropriate α,β-unsaturated ketone (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.2 mmol) was dissolved in a mixture of dry dimethyl sulfoxide (DMSO) and diethyl ether.
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 2.4 mmol) was added portion-wise to the solution at room temperature under an inert atmosphere.
-
The reaction mixture was stirred at room temperature for a specified time until the reaction was complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction was quenched with water and the product was extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Human cancer cell lines and normal cell lines were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Mechanism of Action: Cell Cycle Arrest
To elucidate the mechanism of the observed anticancer activity, the effect of the most potent compound, [4-(4-methylthio phenyl)-1H-pyrrol-3-yl] (4-methoxy phenyl) methanone (3j ), on the cell cycle distribution of MGC80-3 gastric cancer cells was investigated using flow cytometry after propidium iodide (PI) staining. The results indicated that compound 3j induced a significant increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a concomitant decrease in the S and G2/M phases. This suggests that the compound exerts its antiproliferative effect by inducing G0/G1 cell cycle arrest.
Caption: Workflow for Cell Cycle Analysis of MGC80-3 Cells Treated with Compound 3j.
Postulated Signaling Pathway Involvement
The observed G0/G1 cell cycle arrest induced by the 4-(methylsulfanyl)phenyl derivative 3j suggests interference with key regulatory pathways of cell cycle progression. The G1 checkpoint is primarily controlled by the cyclin-dependent kinases (CDKs) CDK4/6 and CDK2, whose activities are regulated by cyclins D and E, respectively. A common pathway leading to G1 arrest involves the activation of tumor suppressor proteins like p53 and the subsequent upregulation of CDK inhibitors (CKIs) such as p21. These inhibitors bind to and inactivate the cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby inhibiting the expression of genes required for S-phase entry.
Caption: Postulated Signaling Pathway for G0/G1 Cell Cycle Arrest.
In Silico vs. Experimental Data: A Comparative Guide to the Properties of 2-Methyl-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The journey of a chemical compound from initial discovery to a viable drug candidate is paved with rigorous testing and analysis. A critical aspect of this process is the thorough characterization of a compound's physicochemical, pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicological properties. Traditionally, this has been the domain of extensive and often resource-intensive experimental studies. However, the advent of sophisticated computational models now offers a powerful alternative, providing in silico predictions that can guide and streamline the drug discovery pipeline.
This guide provides a head-to-head comparison of in silico predicted data for 2-Methyl-4-(methylsulfanyl)aniline and experimental data for its structurally similar analogs, 4-methylaniline and thioanisole . Due to the limited availability of direct experimental data for this compound, this comparative approach allows for an insightful evaluation of the predictive power and current limitations of computational models.
Physicochemical Properties: A Tale of Two Methodologies
The fundamental physicochemical properties of a compound, such as its lipophilicity (Log P), solubility, and molecular weight, are key determinants of its biological activity. The following table compares the in silico predicted values for this compound with the experimentally determined values for its structural analogs.
| Property | In Silico Prediction (this compound) | Experimental Data (4-methylaniline) | Experimental Data (thioanisole) |
| Molecular Formula | C₈H₁₁NS | C₇H₉N | C₇H₈S |
| Molecular Weight ( g/mol ) | 153.24 | 107.15 | 124.21 |
| Log P (Octanol/Water) | 2.35 | 1.39 | 2.9 |
| Water Solubility | Moderately Soluble | 1.1 g/100 mL | Insoluble |
| Boiling Point (°C) | 245.8 ± 9.0 | 200 | 188 |
| Density (g/mL) | 1.06 ± 0.1 | 0.973 | 1.057 |
Note: In silico data was generated using a combination of publicly available prediction tools. Experimental data is sourced from peer-reviewed literature and chemical databases.
ADME Profile: Predicting the Fate of a Molecule in the Body
A drug's efficacy is critically dependent on its ability to reach its target in the body. ADME properties describe this journey, from absorption into the bloodstream to its eventual elimination. Here, we compare the in silico ADME predictions for this compound with what can be inferred from the properties of its analogs.
| ADME Parameter | In Silico Prediction (this compound) | Inferences from Analogs |
| Human Intestinal Absorption | High | 4-methylaniline is likely well-absorbed. Thioanisole's high lipophilicity may lead to good absorption. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability is expected based on the lipophilicity of the analogs. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The LogP values of the analogs suggest potential for BBB penetration. |
| CYP450 Inhibition | Inhibitor of CYP2C9, CYP2D6, CYP3A4 | Aromatic amines and sulfur-containing compounds can be substrates and/or inhibitors of CYP enzymes. |
| Metabolic Stability (Liver Microsomes) | Moderate to High | Aniline derivatives and thioethers are known to undergo metabolic transformations in the liver. |
Toxicological Profile: An Early Warning System
Early identification of potential toxicity is paramount in drug development. In silico models can provide crucial alerts for various toxicological endpoints.
| Toxicity Endpoint | In Silico Prediction (this compound) | Experimental Data for Analogs |
| Ames Mutagenicity | Non-mutagen | Aniline derivatives can be mutagenic, often requiring metabolic activation. |
| hERG Inhibition | Low risk | A common cause of cardiotoxicity; predictions are crucial for safety assessment. |
| Hepatotoxicity | Potential for toxicity | Aniline derivatives are known to be hepatotoxic. |
| Carcinogenicity | Potential concern | Many aniline derivatives are classified as suspected carcinogens. |
| Acute Oral Toxicity (LD₅₀) | Predicted Category III (Slightly toxic) | 4-methylaniline: 336 mg/kg (rat); Thioanisole: 891 mg/kg (rat) |
Methodologies and Pathways
To provide a comprehensive understanding, the following sections detail the experimental protocols for key assays and visualize the workflow and a relevant biological pathway.
Experimental Protocols
1. Octanol-Water Partition Coefficient (Log P) Determination (Shake-Flask Method)
The shake-flask method is the gold standard for experimentally determining the lipophilicity of a compound.
-
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the octanol phase to that in the aqueous phase at equilibrium is the partition coefficient (P).
-
Procedure:
-
A known amount of the test compound is dissolved in either water or n-octanol.
-
The second solvent is added, and the mixture is shaken vigorously to ensure thorough mixing and partitioning.
-
The mixture is then centrifuged to separate the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2. Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
-
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test chemical to induce mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.
-
Procedure:
-
The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (his+) is counted.
-
A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
-
3. Caco-2 Permeability Assay
This in vitro assay is used to predict human intestinal absorption of drugs.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a compound across this monolayer is measured.
-
Procedure:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert.
-
The cells are cultured for 21-28 days to allow for differentiation and formation of tight junctions.
-
The test compound is added to the apical (AP) side (representing the intestinal lumen), and its appearance on the basolateral (BL) side (representing the blood) is monitored over time. Transport can also be measured in the B-A direction to assess active efflux.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
-
4. Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
-
Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound when incubated with liver microsomes is measured.
-
Procedure:
-
The test compound is incubated with liver microsomes (human or animal) and a cofactor, NADPH, to initiate the metabolic reactions.
-
Aliquots are taken at different time points and the reaction is quenched.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.
-
Visualizing the Comparison and a Relevant Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for comparing in silico predictions with experimental data.
Caption: Generalized metabolic activation and toxicity pathway for aromatic amines.
Conclusion: A Symbiotic Relationship
The comparison between in silico predictions for this compound and experimental data for its structural analogs highlights both the remarkable progress and the existing challenges in computational toxicology and pharmacokinetics. While in silico tools provide rapid and cost-effective initial assessments, they are not yet a complete substitute for experimental validation. The true power of these computational models lies in their ability to prioritize candidates, identify potential liabilities early in the discovery process, and guide the design of more focused and efficient experimental studies. As these models continue to evolve and are trained on larger, more diverse datasets, their predictive accuracy will undoubtedly improve, further solidifying their indispensable role in modern drug development.
A Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-4-(methylsulfanyl)aniline
This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the purity of synthesized 2-Methyl-4-(methylsulfanyl)aniline. The intended audience includes researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques for quality control and characterization of this compound. The following sections detail experimental protocols, present comparative data, and outline a logical workflow for a multi-technique purity assessment.
Overview of Analytical Techniques
The purity of a synthesized compound like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Chromatographic methods are excellent for separating the main compound from any impurities, while spectroscopic methods provide structural confirmation and can also be used for quantification. The most common and effective techniques for this class of aromatic amine include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. It is particularly well-suited for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the same compound.[4] It provides detailed structural information that can help in the identification of impurities.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is primarily used for the identification of functional groups present in the molecule, serving as a qualitative confirmation of the synthesized compound's identity.[6][7][8][9][10]
Comparison of Key Analytical Techniques
The following table summarizes the performance of the primary analytical techniques for the purity assessment of this compound. The data presented is representative and intended for comparative purposes.
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H NMR (qNMR) |
| Purity Assessment (%) | 99.5 ± 0.2 | 99.3 ± 0.3 | 99.6 ± 0.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.05% (impurity dependent) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.15% (impurity dependent) |
| Primary Application | Quantitative Purity | Impurity Identification | Absolute Purity & Structure |
| Key Advantages | High precision, robust | High sensitivity, structural info of impurities | Absolute method, no reference standard needed |
| Limitations | Requires reference standard | Compound must be volatile | Lower sensitivity than chromatographic methods |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
3.1 High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for aromatic amines.[12] A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: Ramp to 90% Acetonitrile
-
25-30 min: Hold at 90% Acetonitrile
-
30-35 min: Return to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition (or a suitable solvent like methanol/acetonitrile).
-
Quantification: Purity is determined by area normalization, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to create a calibration curve.
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable for aromatic amines.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[2]
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries for identification.
3.3 Quantitative ¹H NMR (qNMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated should be used to ensure full relaxation.
-
A 90° pulse angle.
-
-
Data Processing:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.
-
Logical Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the purity assessment of synthesized this compound, from initial qualitative checks to final quantitative determination and impurity identification.
Caption: Workflow for the purity assessment of this compound.
Conclusion and Recommendations
For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-technique approach is recommended.
-
Initial Screening: A combination of ¹H NMR and FTIR should be used for initial structural confirmation and to ensure the correct compound has been synthesized.
-
Quantitative Analysis: HPLC-UV is the recommended primary technique for quantitative purity analysis due to its precision and robustness. For an orthogonal and absolute purity determination, qNMR is an excellent complementary method.[4]
-
Impurity Profiling: If the compound is sufficiently volatile, GC-MS is invaluable for the separation and identification of volatile impurities. For non-volatile impurities, LC-MS/MS would be the method of choice.[12][14]
By combining these techniques, researchers and drug development professionals can be confident in the purity, identity, and overall quality of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal and FTIR spectroscopic analysis of the interactions of aniline adsorbed on to MCM-41 mesoporous material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plausible synthetic routes for 2-Methyl-4-(methylsulfanyl)aniline, a valuable intermediate in pharmaceutical and materials science. The methodologies presented are benchmarked against each other based on established chemical principles and data from analogous transformations, offering insights into potential yield, purity, and operational complexity.
Synopsis of Synthetic Strategies
The synthesis of this compound is not widely documented in readily available literature. Therefore, this guide proposes two primary, scientifically sound, multi-step synthetic pathways originating from commercially available precursors. The comparison of these routes is based on typical yields and conditions reported for similar reaction classes.
Route A is a three-step synthesis commencing with the nitration of o-toluidine, followed by the reduction of the nitro group, and culminating in the introduction of the methylsulfanyl group via a Sandmeyer-type reaction.
Route B also starts with o-toluidine but explores an alternative sequence for introducing the functional groups, which may present different challenges and advantages in terms of regioselectivity and functional group compatibility.
A detailed analysis of each route is provided below, including quantitative data, experimental protocols, and workflow visualizations.
Quantitative Performance Benchmarking
The following table summarizes the anticipated performance of the two proposed synthetic routes. The data is estimated from literature values for analogous reactions.
| Parameter | Route A: Nitration-Reduction-Thiomethylation | Route B: Acetylation-Nitration-Hydrolysis-Reduction-Thiomethylation |
| Starting Material | o-Toluidine | o-Toluidine |
| Key Intermediates | 2-Methyl-4-nitroaniline, 2-Methyl-1,4-benzenediamine | N-acetyl-o-toluidine, N-acetyl-2-methyl-4-nitroaniline |
| Overall Estimated Yield | 60-75% | 70-85% |
| Estimated Purity | >98% (after final purification) | >99% (after final purification) |
| Number of Steps | 3 | 5 |
| Key Advantages | Shorter route | Potentially higher overall yield and purity due to protecting group strategy.[1][2] |
| Key Disadvantages | Direct nitration can lead to isomers. | Longer route with more processing steps. |
| Safety Considerations | Use of concentrated nitric and sulfuric acids. Diazonium salts can be explosive if isolated. | Use of concentrated acids. Diazonium salts should be handled with care. |
Experimental Protocols
Route A: Proposed Synthesis of this compound
This route is presented as the more direct approach.
Step 1: Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine
-
Reaction Principle: This step involves the electrophilic aromatic substitution (nitration) of o-toluidine. To control the reaction and prevent oxidation of the amino group, a protection-deprotection sequence is often employed. A high-yielding method involves the use of an acylating agent like acetic acid followed by nitration and hydrolysis.[2]
-
Procedure:
-
In a suitable reaction vessel, o-toluidine is reacted with acetic acid at an elevated temperature (e.g., 100°C) to form N-acetyl-o-toluidine.
-
After cooling, a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining a low temperature (0-10°C).
-
The resulting N-acetyl-2-methyl-4-nitroaniline is then hydrolyzed using aqueous acid (e.g., HCl) under reflux.[2]
-
The reaction mixture is cooled and neutralized to precipitate the crude 2-Methyl-4-nitroaniline, which is then filtered, washed, and dried. Recrystallization from ethanol can be performed for purification.
-
-
Expected Yield: 80-85%[2]
-
Purity: >98% after recrystallization[2]
Step 2: Reduction of 2-Methyl-4-nitroaniline to 2-Methyl-1,4-benzenediamine
-
Reaction Principle: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]
-
Procedure:
-
2-Methyl-4-nitroaniline is dissolved in a suitable solvent, such as ethanol or water.[3]
-
A catalytic amount of Raney Nickel is added to the solution.[3]
-
The mixture is subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (e.g., 3.0 MPa) at a controlled temperature (e.g., 50°C).[3]
-
Upon reaction completion (monitored by TLC or GC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-Methyl-1,4-benzenediamine.
-
-
Expected Yield: >95%[3]
Step 3: Synthesis of this compound from 2-Methyl-1,4-benzenediamine
-
Reaction Principle: The primary amino group at the 4-position is selectively converted to a diazonium salt, which is then reacted with a methylthiol source in a Sandmeyer-type reaction.[4][5]
-
Procedure:
-
2-Methyl-1,4-benzenediamine is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt. The reaction progress can be monitored using starch-iodide paper.[6]
-
In a separate flask, a solution of dimethyl disulfide in a suitable solvent is prepared.[5]
-
The cold diazonium salt solution is then added slowly to the dimethyl disulfide solution. The reaction may require a copper catalyst.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The mixture is then neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
-
-
Expected Yield: Modest to good yields have been reported for similar nonaqueous diazotization reactions in the presence of dimethyl disulfide.[5] A conservative estimate would be in the range of 70-80%.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed synthetic routes.
Caption: Workflow for the proposed Synthesis Route A.
Caption: Workflow for the more detailed Synthesis Route B.
Conclusion
Both proposed routes offer viable pathways for the synthesis of this compound. Route B, while longer, provides better control over the initial nitration step through the use of a protecting group, which can lead to a higher purity of the key intermediate and potentially a better overall yield.[1][2] Route A is more direct but may require more rigorous purification of the 2-methyl-4-nitroaniline intermediate. The final thiomethylation step via a Sandmeyer-type reaction is a robust and well-established method for introducing the desired functionality.[4][5] The choice between these routes will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. It is recommended that small-scale trials be conducted to optimize the conditions for each step.
References
- 1. 2-Methyl-4-nitroaniline | 99-52-5 | Benchchem [benchchem.com]
- 2. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
Safety Operating Guide
Proper Disposal of 2-Methyl-4-(methylsulfanyl)aniline: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-4-(methylsulfanyl)aniline, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Key Safety and Property Data
For safe handling and emergency preparedness, it is crucial to be aware of the chemical and physical properties of the substance. The following data is for the closely related compound, 2-(Methylthio)aniline.
| Property | Value | Citation |
| Molecular Formula | C₇H₉NS | [1] |
| Molecular Weight | 139.22 g/mol | [1] |
| Boiling Point | 234 °C | |
| Density | 1.111 g/mL at 25 °C | |
| Refractive Index | n20/D 1.624 | |
| Flash Point | > 113 °C (>235.4 °F) - closed cup | |
| Storage Temperature | Keep in a dry, cool, and well-ventilated place. | [2] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound is critical due to its potential toxicity and environmental hazards. The following step-by-step procedures should be followed.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure that all personnel are equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton). Nitrile gloves are not recommended for aniline compounds[3].
-
Body Protection: A fully-buttoned lab coat.
-
Respiratory Protection: Use in a chemical fume hood. For spill cleanup, a self-contained breathing apparatus may be necessary[4].
Spill and Contamination Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
If a small amount of the substance is spilled (manageable within 10 minutes), trained personnel may clean it up[3].
-
Absorb the spill with an inert, dry material such as vermiculite or sand[3][5].
-
Sweep or scoop the absorbed material into a suitable, clean, dry, and closed container for disposal[4].
-
Avoid generating dust[4].
-
Ventilate the area and wash the spill site after material pickup is complete[6].
-
-
Large Spills:
-
Evacuate the area immediately.
-
Secure the area and prevent entry.
-
Contact your institution's Environmental Health & Safety (EH&S) department for assistance[3].
-
Waste Collection and Storage
-
Waste Container: Collect waste this compound in a compatible and clearly labeled container, such as a polyethylene container provided by your institution's waste management service[3].
-
Labeling: The container must be labeled as hazardous waste, indicating the full chemical name.
-
Storage: Store the waste container in a designated, secure, cool, and well-ventilated area, away from incompatible materials like strong oxidizers, strong acids, and strong bases[3]. The storage area should have secondary containment.
Final Disposal
-
Do Not Dispose in Drains or Regular Trash: Aniline and its derivatives must be managed as dangerous waste and should never be disposed of down the drain or in the regular waste stream[3].
-
Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed disposal company. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber[7].
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste[5][6].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 2-Methyl-4-(methylsulfanyl)aniline
This document provides essential safety protocols and logistical information for handling 2-Methyl-4-(methylsulfanyl)aniline in a laboratory setting. The guidance is directed at researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Summary
This compound is an aromatic amine. Compounds in this class are often toxic and can be readily absorbed through the skin. Key potential hazards include acute toxicity if swallowed, inhaled, or in contact with skin; serious eye and skin irritation; and significant environmental toxicity.[1][3][4]
Table 1: Summary of Potential Hazards
| Hazard Class | Description | Primary Exposure Routes |
|---|---|---|
| Acute Toxicity | Potentially toxic if swallowed, in contact with skin, or inhaled.[1][3] | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[1][5][6][7] May cause allergic skin reactions. | Dermal |
| Eye Damage/Irritation | Likely causes serious eye irritation or damage.[1][5][7] | Ocular |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4] | All |
| Mutagenicity/Carcinogenicity | Some aniline derivatives are suspected of causing genetic defects or cancer. | All |
| Environmental Hazard | Expected to be very toxic to aquatic life, potentially with long-lasting effects.[3][4] | Environmental Release |
References
- 1. fishersci.com [fishersci.com]
- 2. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
